Product packaging for 2-Methyl-6-methoxypyridine-3-boronic acid(Cat. No.:CAS No. 459856-12-3)

2-Methyl-6-methoxypyridine-3-boronic acid

Cat. No.: B1586741
CAS No.: 459856-12-3
M. Wt: 166.97 g/mol
InChI Key: CWXWIICBKIHZFC-UHFFFAOYSA-N
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Description

2-Methyl-6-methoxypyridine-3-boronic acid is a useful research compound. Its molecular formula is C7H10BNO3 and its molecular weight is 166.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10BNO3 B1586741 2-Methyl-6-methoxypyridine-3-boronic acid CAS No. 459856-12-3

Properties

IUPAC Name

(6-methoxy-2-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10BNO3/c1-5-6(8(10)11)3-4-7(9-5)12-2/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXWIICBKIHZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376724
Record name (6-Methoxy-2-methylpyridin-3-yl)boronic acid
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Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459856-12-3
Record name (6-Methoxy-2-methylpyridin-3-yl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-6-methoxypyridine-3-boronic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-methoxypyridine-3-boronic acid (CAS No. 459856-12-3) is a versatile heterocyclic organic compound that has garnered significant interest within the realms of medicinal chemistry and synthetic organic chemistry.[1] Its unique structural architecture, featuring a pyridine ring substituted with a methyl, a methoxy, and a boronic acid group, positions it as a valuable building block for the synthesis of complex molecules.[2][3] The boronic acid moiety, in particular, serves as a key functional group for the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction is a cornerstone in the development of novel pharmaceutical agents, agrochemicals, and functional materials.[5]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights for its application in research and development. The subsequent sections will delve into its key physical and chemical characteristics, detailed experimental protocols for property determination, and its significant role in modern synthetic strategies, particularly in the context of drug discovery.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in chemical synthesis. The following table summarizes its key properties.

PropertyValueSource(s)
Molecular Formula C₇H₁₀BNO₃[6]
Molecular Weight 166.97 g/mol [6]
Appearance White to off-white solid[7]
Melting Point 231-233 °C[8]
Boiling Point (Predicted) 318.9 °C at 760 mmHg[9][10][11]
Purity Typically ≥95%[8]

Stability and Storage:

This compound is generally stable under normal laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases.

Experimental Protocols for Property Determination

The following sections provide detailed methodologies for the experimental determination of key physicochemical properties of this compound, ensuring scientific integrity and reproducibility.

Determination of pKa by Potentiometric Titration

The acidity of the boronic acid and the basicity of the pyridine nitrogen are critical parameters influencing the reactivity and solubility of the molecule. Potentiometric titration is a reliable method for determining these pKa values.[12][13]

Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is the pH at which the analyte is half-ionized.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

    • Accurately weigh approximately 50-100 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is limited.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration Procedure:

    • Begin by titrating the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.

    • Continue the titration past the equivalence points, which will be indicated by sharp changes in pH.

    • To determine the pKa of the pyridine nitrogen, a separate titration with standardized HCl may be necessary, starting from a neutral or slightly basic solution.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first derivative of the curve can be used to accurately determine the equivalence points.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve Compound in Solvent prep2 Prepare Standardized Titrant titrate1 Calibrate pH Meter prep2->titrate1 titrate2 Add Titrant Incrementally titrate1->titrate2 titrate3 Record pH titrate2->titrate3 analysis1 Plot pH vs. Volume titrate3->analysis1 analysis2 Determine Equivalence Points analysis1->analysis2 analysis3 Calculate pKa analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility by Shake-Flask Method

Aqueous solubility is a critical determinant of a compound's bioavailability and is a key parameter in drug development.[6][14] The shake-flask method is the gold standard for determining thermodynamic solubility.[14]

Principle: This method involves equilibrating an excess amount of the solid compound in a specific solvent system over a set period, followed by the quantification of the dissolved compound in the saturated solution.

Step-by-Step Methodology:

  • Preparation:

    • Prepare buffer solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[14]

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific buffer solution. The excess solid ensures that a saturated solution is formed.

  • Equilibration:

    • Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[14]

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Quantification:

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10][11]

    • For UV-Vis analysis, a calibration curve of known concentrations of the compound in the respective buffer must be prepared.[11]

  • Data Analysis:

    • The determined concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

G A Add Excess Compound to Buffer B Equilibrate (Shake at Constant Temp) A->B C Separate Solid and Liquid (Filter) B->C D Quantify Dissolved Compound (HPLC/UV-Vis) C->D E Determine Solubility D->E

Caption: Shake-flask method for solubility determination.

Role in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an exemplary reagent for the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl and hetero-biaryl scaffolds.[15][16] The electron-donating methyl and methoxy groups on the pyridine ring can influence the electronic properties and reactivity of the boronic acid.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly used. The choice of catalyst and ligand is crucial for achieving high yields and preventing catalyst inhibition by the pyridine nitrogen.[15]

  • Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the activation of the boronic acid to the more nucleophilic boronate species, which facilitates transmetalation to the palladium center.[15]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base is typically employed. The solvent system must be able to dissolve both the organic and inorganic reaction components.[17]

Representative Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup:

    • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Catalyst Addition:

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition and Reaction:

    • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl or hetero-biaryl product.

Significance in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] The incorporation of a 2-methyl-6-methoxypyridine moiety can significantly impact a molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties.

Boronic acids themselves have emerged as important pharmacophores, with several boronic acid-containing drugs approved for clinical use.[1][18] They can act as reversible covalent inhibitors of serine proteases and other enzymes. The versatility of this compound in Suzuki-Miyaura coupling allows for its integration into diverse molecular frameworks, facilitating the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[19][3] The ability to readily form C-C bonds makes this compound a valuable tool for exploring structure-activity relationships (SAR) and designing novel therapeutic agents.[3]

References

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-6-methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-6-methoxypyridine-3-boronic acid (C₇H₁₀BNO₃) is a substituted pyridinylboronic acid of significant interest in medicinal chemistry and organic synthesis.[1] Its structural features, combining a pyridine core with a versatile boronic acid moiety, make it a valuable building block in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the construction of complex biaryl and heteroaryl structures. These structures are often scaffolds for novel therapeutic agents.

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, CAS number 459856-12-3.[2][3] As direct experimental spectra are not widely available in the public domain, this document combines foundational spectroscopic principles with data from chemical suppliers to offer a robust, predictive framework for the characterization of this compound. This approach is designed to empower researchers in confirming its identity, assessing its purity, and understanding its chemical behavior.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecule's structure is fundamental to interpreting its spectral data. Below is the chemical structure of this compound with a numbering system that will be used for the assignment of NMR signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (~0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock and Shim transfer->lock acquire_h1 Acquire ¹H Spectrum lock->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13 process Fourier Transform, Phasing, Baseline Correction acquire_c13->process reference Reference to Solvent Peak process->reference G M_H [M+H]⁺ m/z ≈ 168.08 M_H2O [M-H₂O+H]⁺ m/z ≈ 150.07 M_H->M_H2O - H₂O M_CH3 [M-H₂O-CH₃+H]⁺ m/z ≈ 135.05 M_H2O->M_CH3 - •CH₃ M_OCH3 [M-H₂O-OCH₃+H]⁺ m/z ≈ 119.05 M_H2O->M_OCH3 - •OCH₃

References

A Senior Application Scientist's In-depth Technical Guide to the Solubility and Stability of 2-Methyl-6-methoxypyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of a Key Synthetic Building Block

Welcome to a comprehensive exploration of 2-Methyl-6-methoxypyridine-3-boronic acid, a heterocyclic organoboron compound of significant interest in contemporary drug discovery and organic synthesis. As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This guide is designed to provide you with a deep, mechanistic understanding of the critical physicochemical properties of this reagent—its solubility and stability. We will delve into the "why" behind its behavior, empowering you to make informed decisions in your experimental designs, from reaction setup to purification and long-term storage. Our journey will be grounded in established scientific principles and underscored by practical, field-proven methodologies.

Section 1: Foundational Physicochemical Profile

This compound presents as a solid at room temperature.[1] Its molecular structure, featuring a pyridine ring substituted with a boronic acid, a methyl group, and a methoxy group, dictates its reactivity and physical properties.

PropertyValueSource
Molecular Formula C₇H₁₀BNO₃[1]
Molecular Weight 166.97 g/mol [1]
Physical Form Solid[1]

The presence of the boronic acid moiety, a Lewis acid, alongside the basic nitrogen atom of the pyridine ring, imparts a zwitterionic potential, which significantly influences its solubility and stability, particularly in aqueous media.

Section 2: Solubility—The Gateway to Application

A thorough understanding of solubility is paramount for the effective use of this compound in any synthetic protocol. The choice of solvent not only impacts dissolution but also reaction kinetics and impurity profiles. While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior based on structurally similar compounds and outline robust protocols for its empirical determination.

Expected Solubility Profile

Based on the behavior of analogous compounds like 2-methoxypyridine-3-boronic acid, we can anticipate the following trends:

  • Polar Protic Solvents: Soluble in alcohols like methanol.[2][3] The ability to engage in hydrogen bonding with the boronic acid and the pyridine nitrogen facilitates dissolution.

  • Polar Aprotic Solvents: Likely to exhibit good solubility in solvents such as DMSO and DMF, which are common in cross-coupling reactions.

  • Ethereal Solvents: Moderate solubility is expected in ethers like THF and dioxane.

  • Non-polar Solvents: Poor solubility is anticipated in non-polar solvents like hexanes and toluene.

  • Aqueous Solubility: The compound is expected to be sparingly soluble in water.[4] The solubility will be highly dependent on the pH of the medium due to the acidic nature of the boronic acid (pKa ~9) and the basicity of the pyridine nitrogen.[5][6]

Experimental Determination of Solubility

For precise and application-specific solubility data, empirical determination is essential. The following are two widely accepted methods.

This method is a reliable approach for determining the saturation solubility of a compound in a given solvent at a constant temperature.[7]

Methodology:

  • Preparation: Add an excess amount of this compound to a series of flasks, each containing a different solvent of interest. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C) for a period of 24 to 48 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, carefully withdraw an aliquot of the supernatant. It is crucial to filter the sample to remove any undissolved solid.

  • Analysis: Quantify the concentration of the dissolved boronic acid in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess boronic acid to solvent B Seal and shake at constant temperature (24-48h) A->B Establish Equilibrium C Withdraw and filter supernatant B->C Isolate Saturated Solution D Quantify concentration by HPLC-UV C->D Measure Solute Concentration

Workflow for the Isothermal Shake-Flask Solubility Determination.

This method involves determining the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[8]

Methodology:

  • Sample Preparation: Prepare a series of samples with known compositions of this compound and the chosen solvent in sealed vials.

  • Controlled Heating: Place the samples in a programmable heating block with a constant stirring mechanism.

  • Observation: Slowly increase the temperature at a controlled rate while monitoring for the disappearance of the solid phase. The temperature at which the last crystal dissolves is the clearing point.

  • Data Compilation: The clearing point temperature for each composition is recorded to construct a solubility curve.

Section 3: Stability—The Cornerstone of Reliability and Reproducibility

The stability of boronic acids is a critical consideration, as degradation can lead to diminished yields in synthetic applications and the generation of impurities. For heteroaromatic boronic acids like this compound, the primary degradation pathway of concern is protodeboronation.

The Challenge of Protodeboronation

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This process is often accelerated under the basic and heated conditions typical of many cross-coupling reactions. The electron-deficient nature of the pyridine ring can make the C-B bond more susceptible to cleavage.

G cluster_main Suzuki-Miyaura Coupling cluster_side Protodeboronation (Side Reaction) A This compound B Desired Cross-Coupled Product A->B Pd Catalyst, Base, Ar-X C 2-Methyl-6-methoxypyridine A->C H+

Competing reaction pathways for this compound.
Factors Influencing Stability

  • pH: The stability of boronic acids is highly pH-dependent. Both acidic and basic conditions can promote protodeboronation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Oxidation: Boronic acids can be susceptible to oxidative degradation, leading to the formation of the corresponding phenol.[9][10]

  • Light: While less commonly reported for this class of compounds, photostability should be considered, and storage in amber vials is a good general practice.

Strategies for Enhancing Stability and Mitigating Degradation
  • Conversion to Boronic Esters: This is a highly effective strategy. Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates are significantly more stable to protodeboronation and can be easily handled and stored.[11] MIDA boronates, in particular, offer the advantage of slow release of the active boronic acid under reaction conditions, which can suppress side reactions.[11]

  • Optimized Reaction Conditions:

    • Use of Milder Bases: Strong bases can promote protodeboronation. Consider using milder bases such as K₃PO₄ or Cs₂CO₃.

    • Lower Reaction Temperatures: If the catalyst system is sufficiently active, running the reaction at a lower temperature can minimize degradation.

  • Proper Storage and Handling:

    • Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).

    • Avoid prolonged exposure to atmospheric moisture and oxygen.

Protocol for Forced Degradation Studies

To systematically evaluate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than those it would encounter during normal handling and storage.[12][13]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

    • Photodegradation: Expose a solution of the compound to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of any degradation products.

Section 4: Analytical Methodologies for Quality Control

Robust analytical methods are crucial for assessing the purity of this compound and for monitoring its stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the analysis of boronic acids.[14]

Recommended HPLC Method Parameters (Starting Point):

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol containing a buffer is typically used. Due to the potential for on-column hydrolysis, a high-pH mobile phase (e.g., using ammonium bicarbonate) may be necessary to stabilize the boronic acid during analysis.[15]

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Sample Preparation: Dissolve the sample in a suitable diluent, ensuring it is fully dissolved before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and for identifying degradation products.[16][17]

  • ¹H NMR: Can be used to monitor the disappearance of the parent compound and the appearance of new signals corresponding to degradation products.

  • ¹¹B NMR: Provides direct information about the boron environment and can be used to distinguish between the boronic acid and its esters or other boron-containing species.[18]

Conclusion: A Framework for Success

This guide has provided a comprehensive overview of the solubility and stability of this compound, grounded in the principles of physical organic chemistry and supported by actionable experimental protocols. While specific quantitative data for this compound may require empirical determination, the insights and methodologies presented here offer a robust framework for its successful handling, application, and analysis. By understanding the underlying causality of its behavior, researchers can proactively address challenges such as poor solubility and degradation, thereby enhancing the efficiency and reproducibility of their synthetic endeavors.

References

electronic effects of substituents on methoxypyridine boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Effects of Substituents on Methoxypyridine Boronic Acids

Authored by: Gemini, Senior Application Scientist

Abstract

Methoxypyridine boronic acids represent a pivotal class of building blocks in modern synthetic chemistry, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials. Their utility is intrinsically linked to the electronic landscape of the pyridine ring, which is modulated by the interplay between the methoxy and boronic acid substituents. This technical guide provides a comprehensive exploration of these electronic effects, offering a foundational understanding for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of inductive and resonance effects, present methods for their quantification and experimental characterization, and illustrate their profound impact on chemical reactivity, with a particular focus on the widely employed Suzuki-Miyaura cross-coupling reaction.

Introduction: The Strategic Importance of Methoxypyridine Boronic Acids

The fusion of a pyridine core with a boronic acid moiety has given rise to a class of reagents with exceptional versatility. The pyridine ring is a common motif in a vast number of biologically active compounds, while the boronic acid group serves as a highly effective handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The introduction of a methoxy substituent further enriches the chemical space, allowing for fine-tuning of steric and electronic properties.

Understanding the electronic effects imparted by these substituents is not merely an academic exercise; it is a critical aspect of rational molecular design. These effects govern a molecule's reactivity, acidity, and even its conformational preferences, all of which are paramount in the context of drug discovery and materials science. This guide will provide the field-proven insights necessary to harness these electronic properties for the efficient and predictable synthesis of complex molecular architectures.

Deconstructing the Electronic Landscape: Inductive and Resonance Effects

The electronic character of a methoxypyridine boronic acid is a composite of the inherent properties of the pyridine ring and the push-pull effects of the methoxy and boronic acid groups. These effects are primarily categorized as inductive and resonance (or mesomeric) effects.

  • Inductive Effect (-I/+I): This effect is transmitted through sigma (σ) bonds and is a consequence of the differing electronegativities of adjacent atoms.[1] Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density towards themselves, while electron-donating groups (EDGs) have a positive inductive effect (+I).

  • Resonance Effect (-M/+M): This effect involves the delocalization of π-electrons across a conjugated system and is transmitted through pi (π) bonds.[1] Groups that donate electrons through resonance have a positive mesomeric effect (+M), while those that withdraw electrons via resonance have a negative mesomeric effect (-M).

The Pyridine Ring: An Electron-Deficient Heterocycle

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an inductive withdrawal of electron density from the ring.[2] Additionally, the lone pair of electrons on the nitrogen resides in an sp² orbital in the plane of the ring and does not participate in the aromatic π-system.[2] This combination of effects makes the pyridine ring electron-deficient compared to benzene, which has significant implications for its reactivity, particularly in electrophilic aromatic substitution.[2]

The Methoxy Group: A Dichotomous Substituent

The methoxy group (-OCH₃) exhibits a fascinating duality in its electronic influence:

  • Inductive Effect (-I): The oxygen atom is highly electronegative, leading to a strong electron-withdrawing inductive effect.

  • Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the pyridine ring's π-system, resulting in an electron-donating resonance effect.[3] This effect is most pronounced when the methoxy group is at the ortho or para position to a reaction center.

The overall electronic contribution of the methoxy group is a fine balance of these opposing effects, with the resonance effect often dominating, making it an overall activating group, particularly for electrophilic substitution at the ortho and para positions.

Caption: Resonance delocalization of the methoxy group's lone pair in 4-methoxypyridine.

The Boronic Acid Group: A Lewis Acidic Modulator

The boronic acid group [-B(OH)₂] also has a complex electronic profile:

  • Inductive Effect (-I): The boron atom is less electronegative than carbon, but the attached hydroxyl groups are electron-withdrawing, leading to an overall -I effect.

  • Lewis Acidity: The boron atom possesses a vacant p-orbital, making boronic acids Lewis acids.[4] They can accept a pair of electrons, typically from a Lewis base like a hydroxide ion, to form a tetrahedral boronate species [-B(OH)₃]⁻.[5] This transformation significantly alters the electronic properties of the group.

  • Resonance Effect: The vacant p-orbital of the boron can, in principle, overlap with the π-system of the pyridine ring, leading to a weak electron-withdrawing resonance effect (-M).

Quantifying the Electronic Influence

To move from a qualitative to a quantitative understanding, we can employ parameters such as Hammett constants and pKa values.

Hammett Constants (σ)

The Hammett equation (log(K/K₀) = σρ) provides a linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic systems.[1] The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) reflects the sensitivity of a given reaction to these effects.[1]

SubstituentPositionσ ValueInterpretation
-OCH₃meta0.11Weakly deactivating (primarily -I effect)
-OCH₃para-0.24Activating (+M effect outweighs -I effect)
-B(OH)₂meta~0.55Moderately deactivating
-B(OH)₂para~0.94Strongly deactivating
Table 1: Selected Hammett substituent constants for methoxy and pyridyl groups (as a proxy for the boronic acid's influence on the ring's overall electron-withdrawing character).[6][7]
Acidity Constant (pKa)

The pKa of the pyridinium ion is a direct measure of the basicity of the pyridine nitrogen's lone pair. Substituents that donate electron density to the ring increase the basicity (raise the pKa), while electron-withdrawing groups decrease it (lower the pKa). The pKa of the boronic acid itself reflects its Lewis acidity, with lower pKa values indicating a stronger Lewis acid.[8]

CompoundpKaReference
Pyridine5.23[9]
2-Methoxypyridine~3.28[10] (Calculated)
3-Methoxypyridine~4.88[10] (Calculated)
4-Methoxypyridine~6.62[10] (Calculated)
Phenylboronic acid8.8[11]
Table 2: pKa values of pyridine, methoxypyridines, and phenylboronic acid.

Experimental Probes of Electronic Structure

Theoretical predictions must be validated by experimental data. ¹¹B NMR spectroscopy and UV-Vis spectrophotometry are powerful tools for characterizing the electronic environment of methoxypyridine boronic acids.

¹¹B NMR Spectroscopy: A Window into the Boron Atom

The chemical shift of the ¹¹B nucleus is highly sensitive to the electronic environment around the boron atom.[12]

  • Trigonal Boronic Acids (sp²): These typically resonate in the downfield region of the ¹¹B NMR spectrum (δ ≈ 20-35 ppm).[13]

  • Tetrahedral Boronate Esters (sp³): Formation of a boronate ester or coordination with a Lewis base results in a significant upfield shift (δ ≈ 5-15 ppm).[14][15]

The precise chemical shift can be correlated with the electron density at the boron center; electron-withdrawing groups on the pyridine ring will deshield the boron nucleus, causing a downfield shift, while electron-donating groups will have the opposite effect.[12]

Experimental Protocol: ¹¹B NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the methoxypyridine boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment) in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹¹B frequency.

  • Acquisition: Acquire the ¹¹B NMR spectrum using a standard one-pulse experiment. A spectral width of approximately 200 ppm centered around 20 ppm is typically sufficient.

  • Data Processing: Process the resulting free induction decay (FID) with an appropriate line broadening factor to improve the signal-to-noise ratio. Reference the spectrum to an external standard, such as BF₃·OEt₂.

Caption: Workflow for ¹¹B NMR analysis of boronic acids.

pKa Determination by UV-Vis Spectrophotometry

The UV-Vis absorption spectrum of many aromatic compounds, including methoxypyridines, changes as a function of pH due to protonation or deprotonation.[16] This change in absorbance can be used to determine the pKa of the compound.[4]

Experimental Protocol: pKa Measurement by UV-Vis

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the estimated pKa.

  • Stock Solution: Prepare a concentrated stock solution of the methoxypyridine boronic acid in a suitable solvent (e.g., methanol or DMSO).

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution in a series of cuvettes to ensure a constant total concentration of the analyte.

  • Spectral Acquisition: Record the UV-Vis spectrum for each sample over an appropriate wavelength range.

  • Data Analysis: Plot the absorbance at a wavelength that shows a significant change upon ionization against the pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.

Electronic Effects in Action: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organohalide.[11] The electronic properties of the methoxypyridine boronic acid play a crucial role in the efficiency of this transformation, particularly in the transmetalation step.

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-limiting and is highly sensitive to electronic effects.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) R-R' R-R' R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) R-Pd(II)-X(L2)->R-Pd(II)-R'(L2) Transmetalation (R'-B(OH)2 + Base) R-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Electron-Donating Groups (EDGs): An EDG like a methoxy group increases the electron density on the pyridine ring. This can enhance the rate of oxidative addition if the boronic acid is the electrophilic partner but may slow down the transmetalation step by making the organic group less nucleophilic.

  • Electron-Withdrawing Groups (EWGs): The inherent electron-deficient nature of the pyridine ring, especially when combined with the -I effect of the boronic acid, can make the transmetalation step more favorable by increasing the nucleophilicity of the organic group being transferred. However, overly electron-deficient systems can be prone to protodeboronation.

The position of the methoxy group relative to the boronic acid is therefore critical in determining the overall reactivity. For instance, in (4-methoxypyridin-2-yl)boronic acid, the electron-donating methoxy group at the 4-position enhances the electron density of the pyridine ring, which can influence its coupling efficiency.[11]

Methoxypyridine Boronic Acid IsomerCoupling PartnerTypical Yield RangeElectronic Consideration
(4-Methoxypyridin-2-yl)boronic acid4-Bromoanisole70-90%The electron-rich nature of both partners generally leads to good coupling.
(4-Methoxypyridin-2-yl)boronic acid4-Bromobenzonitrile60-85%The electron-poor nature of the aryl bromide complements the electron-rich boronic acid.
Table 3: Representative Suzuki-Miyaura coupling reactions involving a methoxypyridine boronic acid.[11]

Synthesis of Methoxypyridine Boronic Acids

A common and effective method for the synthesis of pyridinylboronic acids is through a halogen-metal exchange followed by borylation. This typically involves the deprotonation of a halomethoxypyridine with a strong base (e.g., n-butyllithium or LDA) at low temperatures, followed by quenching the resulting organometallic intermediate with a trialkyl borate, such as trimethyl or triisopropyl borate.[9]

Caption: General synthetic route to methoxypyridine boronic acids.

Conclusion

The are a multifaceted interplay of inductive and resonance phenomena. A thorough understanding of these principles, supported by quantitative data from Hammett analysis and pKa measurements, and confirmed through experimental techniques like ¹¹B NMR spectroscopy, is indispensable for the modern synthetic chemist. By mastering the ability to predict and control the electronic landscape of these versatile building blocks, researchers can unlock new avenues for the efficient and targeted synthesis of novel molecules with significant potential in medicine and materials science. The insights provided in this guide serve as a foundational platform for the rational design of experiments and the accelerated development of next-generation chemical entities.

References

A Technical Guide to the Synthesis of 2-Methyl-6-methoxypyridine-3-boronic Acid: Routes and Rationales

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-6-methoxypyridine-3-boronic acid is a pivotal building block in contemporary drug discovery, prized for its role in constructing complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. Its specific substitution pattern offers a unique combination of steric and electronic properties that are highly sought after in the synthesis of novel pharmaceutical candidates. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to this valuable intermediate. It delves into the mechanistic underpinnings of each strategy, offers detailed experimental protocols, and presents a comparative analysis to aid chemists in selecting the most appropriate method for their specific research and development needs.

Introduction: The Strategic Value in Medicinal Chemistry

Heteroaromatic boronic acids are indispensable reagents in modern organic synthesis.[1][2][3] Among these, this compound has gained prominence as a versatile coupling partner. The strategic placement of the methyl and methoxy groups influences the electronic nature and steric environment of the boronic acid, providing fine control over reactivity and selectivity in palladium-catalyzed cross-coupling reactions. This guide will explore the most prevalent and effective synthetic strategies for its preparation, focusing on directed ortho-metalation, halogen-metal exchange, and emerging C-H activation methodologies.

Synthetic Strategies: A Comparative Overview

The synthesis of pyridinylboronic acids and their esters is primarily achieved through five main approaches:

  • Halogen-Metal Exchange followed by borylation: This classic and reliable method is often the most cost-effective for large-scale production.

  • Directed ortho-Metalation (DoM) followed by borylation: This strategy leverages directing groups to achieve regioselective C-H activation.[4][5]

  • Palladium-catalyzed cross-coupling: This involves the reaction of halopyridines with diboron reagents.

  • Iridium or Rhodium-catalyzed C-H or C-F borylation: These methods offer direct functionalization of C-H bonds.

  • [4+2] Cycloadditions: A less common but viable approach for constructing the pyridine ring.

This guide will focus on the most practical and widely adopted of these strategies for the target molecule.

Strategy I: Directed ortho-Metalation (DoM)

This is a highly effective and direct route that capitalizes on the ability of the methoxy group to direct deprotonation to the adjacent C-3 position.[4][5]

Mechanistic Rationale

The methoxy group acts as a directed metalation group (DMG), coordinating to a strong base like n-butyllithium (n-BuLi).[4][5] This interaction increases the acidity of the neighboring protons. Due to the presence of the C-2 methyl group, the C-3 position is the most sterically accessible and electronically favored site for deprotonation. The resulting lithiated intermediate is then trapped with an electrophilic boron source, such as triisopropyl borate, to form the boronic acid after acidic workup.

Experimental Protocol
  • Setup: A dry reaction vessel under an inert atmosphere (Argon or Nitrogen) is charged with 2-methyl-6-methoxypyridine and anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C, and a solution of n-butyllithium in hexanes is added dropwise, maintaining the low temperature. The mixture is stirred for 1-2 hours at this temperature.

  • Borylation: Triisopropyl borate is added slowly to the reaction mixture at -78 °C.

  • Warm-up and Quench: The reaction is allowed to warm to room temperature and stirred overnight. It is then carefully quenched with an aqueous acid solution (e.g., 1M HCl).

  • Isolation: The product can be isolated by extraction with an organic solvent and purified by crystallization or chromatography.

Critical Parameters and Troubleshooting
  • Anhydrous Conditions: The success of this reaction is highly dependent on the exclusion of moisture, which can quench the organolithium intermediate.

  • Temperature Control: Maintaining a low temperature (-78 °C) during the lithiation and borylation steps is crucial to prevent side reactions and ensure high regioselectivity.[6]

  • Choice of Base: While n-BuLi is common, other bases like sec-BuLi or LDA can be used, and the choice may influence the reaction efficiency.[7]

Workflow Diagram: Directed ortho-Metalation

DoM_Workflow cluster_start Starting Material cluster_reaction Reaction Sequence cluster_product Final Product SM 2-Methyl-6-methoxypyridine Lithiation 1. n-BuLi, THF, -78 °C (Directed ortho-Metalation) SM->Lithiation Borylation 2. B(O-iPr)3 (Borylation) Lithiation->Borylation Workup 3. Acidic Workup (HCl) (Hydrolysis) Borylation->Workup Product This compound Workup->Product

Caption: A streamlined workflow of the Directed ortho-Metalation route.

Strategy II: Halogen-Metal Exchange

This approach offers an alternative to direct C-H activation by starting with a pre-functionalized pyridine ring, typically a brominated derivative.[6]

Synthetic Design

The key precursor for this route is 3-bromo-2-methyl-6-methoxypyridine. The bromine atom at the C-3 position serves as a handle for metalation. A halogen-metal exchange reaction, usually with an organolithium reagent or by forming a Grignard reagent, generates a nucleophilic organometallic species at the desired position.[6][8] This intermediate is then reacted with a borate ester in a similar fashion to the DoM route.

Experimental Protocol (via Lithiation)
  • Precursor: Start with 3-bromo-2-methyl-6-methoxypyridine in anhydrous THF under an inert atmosphere.

  • Exchange: Cool the solution to -78 °C and add n-butyllithium dropwise. Stir for approximately 30-60 minutes.

  • Borylation and Workup: Follow the same borylation, warm-up, and acidic workup steps as outlined in the DoM protocol.

Advantages and Considerations
  • Regiocontrol: This method provides excellent regiocontrol, as the position of borylation is predetermined by the halogen placement.

  • Starting Material: The main consideration is the availability and synthesis of the halogenated starting material, which may add steps to the overall sequence.

  • Reaction Conditions: While low temperatures are often used for lithium-halogen exchange, Grignard-based routes can sometimes be performed under milder conditions.[8]

Pathway Diagram: Halogen-Metal Exchange

Halogen_Exchange_Pathway cluster_precursor Precursor cluster_transformation Key Transformation cluster_final_steps Final Steps Precursor 3-Bromo-2-methyl-6-methoxypyridine Exchange Halogen-Metal Exchange (e.g., n-BuLi or i-PrMgCl) Precursor->Exchange Intermediate Organometallic Intermediate (Li or MgX) Exchange->Intermediate Borylation 1. B(OR)3 2. Acidic Workup Intermediate->Borylation Product This compound Borylation->Product

Caption: The synthetic pathway via Halogen-Metal Exchange.

Strategy III: Catalytic C-H Borylation

Emerging as a powerful and atom-economical alternative, direct C-H borylation catalyzed by transition metals, particularly iridium, offers a more streamlined approach.[9][10]

General Principles

This method involves the direct conversion of a C-H bond to a C-B bond using a catalyst and a boron-containing reagent like bis(pinacolato)diboron (B₂pin₂).[9] The regioselectivity is often governed by steric factors, making the less hindered positions on the aromatic ring more susceptible to borylation. For 2-methyl-6-methoxypyridine, the C-3 and C-5 positions would be potential sites for functionalization.

Challenges and Outlook

While highly attractive, the application of iridium-catalyzed C-H borylation to pyridines can be challenging due to catalyst inhibition by the nitrogen lone pair.[10] However, the development of new ligands and catalytic systems is an active area of research.[9] For substrates like 2-methyl-6-methoxypyridine, the presence of the C-2 methyl group can help to direct borylation to the C-6 position, but achieving high selectivity for the C-3 position may require further methodological refinement.

Comparative Analysis of Synthetic Routes

FeatureDirected ortho-Metalation (DoM)Halogen-Metal ExchangeCatalytic C-H Borylation
Starting Material 2-Methyl-6-methoxypyridine3-Bromo-2-methyl-6-methoxypyridine2-Methyl-6-methoxypyridine
Key Reagents Strong base (e.g., n-BuLi), Borate esterOrganometallic reagent, Borate esterIr or Rh catalyst, Diboron reagent
Temperature Cryogenic (-78 °C)Typically low to ambientOften elevated
Regioselectivity Generally high (directed by OMe)Excellent (defined by halogen)Sterically controlled, can be a challenge
Atom Economy ModerateLower (requires halogenated precursor)High
Scalability Well-established for lab and pilot scaleReliable for large scalePotentially high, catalyst dependent

Conclusion and Future Perspectives

The synthesis of this compound is well-established, with Directed ortho-Metalation and Halogen-Metal Exchange representing the most robust and reliable methods to date. The choice between these two often comes down to the availability of starting materials and the desired scale of the reaction. While catalytic C-H borylation is a promising and more sustainable alternative, further research is needed to overcome the challenges associated with regioselectivity and catalyst inhibition for this specific substrate. As the demand for this key building block continues to grow in the pharmaceutical industry, the development of more efficient, cost-effective, and environmentally benign synthetic routes will remain a high priority.

References

An In-Depth Technical Guide to the Spectroscopic Properties of 2-Methyl-6-methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-6-methoxypyridine-3-boronic acid is a substituted pyridinylboronic acid, a class of compounds of significant interest in medicinal chemistry and organic synthesis. Pyridinylboronic acids serve as crucial building blocks in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The unique electronic properties of the pyridine ring, combined with the reactivity of the boronic acid moiety, make these compounds valuable reagents for the synthesis of novel pharmaceuticals and functional materials.

A thorough understanding of the spectroscopic signature of this compound is paramount for researchers in drug development and related fields. Spectroscopic data provides unambiguous confirmation of the molecule's structure, facilitates purity assessment, and allows for the monitoring of its transformations in chemical reactions. This guide will provide a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a valuable resource for its synthesis, characterization, and application.

Molecular Structure

To facilitate the interpretation of the spectroscopic data, the molecular structure of this compound with atom numbering is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H, ¹³C, and ¹¹B NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts are based on the analysis of related structures such as 2-methoxy-6-methylpyridine and various pyridine boronic acids.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H47.2 - 7.4d7.5 - 8.0Aromatic proton ortho to the electron-donating methoxy group and meta to the boronic acid group.
H57.8 - 8.0d7.5 - 8.0Aromatic proton ortho to the boronic acid group, experiencing deshielding.
B(OH)₂4.5 - 6.0br s-Broad singlet characteristic of boronic acid protons, exchangeable with D₂O.
OCH₃ (C9)3.9 - 4.1s-Singlet for the three equivalent methoxy protons.
CH₃ (C7)2.5 - 2.7s-Singlet for the three equivalent methyl protons attached to the pyridine ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as the chemical shifts, particularly of the B(OH)₂ protons, can be solvent-dependent.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Employ a relaxation delay of 1-2 seconds.

    • Accumulate 16-32 scans for a good signal-to-noise ratio.

  • Deuterium Exchange: To confirm the B(OH)₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the boronic acid protons should diminish or disappear.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C2158 - 162Carbon attached to nitrogen and the methyl group.
C3125 - 135Carbon bearing the boronic acid group. The C-B bond often results in a broad signal that can be difficult to observe.
C4110 - 115Aromatic carbon influenced by the adjacent methoxy group.
C5138 - 142Aromatic carbon deshielded by the adjacent boronic acid group.
C6163 - 167Carbon attached to nitrogen and the methoxy group.
OCH₃ (C9)53 - 56Methoxy carbon.
CH₃ (C7)22 - 25Methyl carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: A 100 MHz or higher spectrometer (corresponding to a 400 MHz proton frequency) is recommended.

  • Acquisition Parameters:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a pulse angle of 45 degrees.

    • Employ a relaxation delay of 2-5 seconds.

    • Accumulate a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR due to the low natural abundance of ¹³C.

¹¹B NMR Spectroscopy

¹¹B NMR is a specialized technique that is highly informative for boron-containing compounds.

The ¹¹B NMR spectrum is expected to show a single, broad resonance in the range of δ 28-33 ppm , which is characteristic of a trigonal planar boronic acid.[1] The broadness of the signal is due to the quadrupolar nature of the boron nucleus.

Experimental Protocol: ¹¹B NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg) in a suitable deuterated solvent is often preferred.

  • Instrument Setup: An NMR spectrometer equipped with a boron-observe probe is required.

  • Acquisition Parameters:

    • The spectral width should be set to encompass the expected chemical shift range (e.g., from -50 to 50 ppm).

    • Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted Key IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibration
O-H (Boronic Acid)3200 - 3600Broad, StrongStretching
C-H (Aromatic)3000 - 3100MediumStretching
C-H (Aliphatic)2850 - 3000MediumStretching
C=N, C=C (Pyridine Ring)1550 - 1620StrongStretching
B-O1310 - 1380StrongAsymmetric Stretching
C-O (Methoxy)1200 - 1300StrongStretching
B-OH1150 - 1200MediumBending

The broad O-H stretch is a hallmark of boronic acids and is often the most prominent feature in the high-frequency region of the spectrum. The strong B-O stretching vibration is also a key diagnostic peak.[2]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrument Setup: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Acquisition:

    • A background spectrum of the empty ATR crystal or the KBr pellet press is collected first.

    • The sample is then placed, and the sample spectrum is acquired.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The expected monoisotopic mass is 167.0754 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak at m/z 167 should be observable.

  • [M+H]⁺: In soft ionization techniques like electrospray ionization (ESI), the protonated molecule at m/z 168 is expected to be the base peak in the positive ion mode.

  • Key Fragmentation:

    • Loss of H₂O: A peak at m/z 149, corresponding to the loss of a water molecule from the boronic acid moiety.

    • Loss of B(OH)₂: A fragment at m/z 122, resulting from the cleavage of the C-B bond.

    • Loss of CH₃ from methoxy: A peak at m/z 152, followed by the loss of CO to give a fragment at m/z 124.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation:

    • For ESI, a Liquid Chromatography-Mass Spectrometry (LC-MS) system is commonly used. The sample solution is infused directly into the ESI source.

    • For EI, a Gas Chromatography-Mass Spectrometry (GC-MS) system could be used if the compound is sufficiently volatile and thermally stable, though boronic acids can sometimes be challenging to analyze by GC-MS without derivatization.

  • Data Acquisition:

    • ESI: Mass spectra are acquired in both positive and negative ion modes.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, HRMS should be performed to obtain an accurate mass measurement of the molecular ion.

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic data for this compound. The predicted ¹H, ¹³C, and ¹¹B NMR, IR, and MS data are based on the well-established spectroscopic characteristics of its structural components and analogous molecules. These predictions offer a robust framework for researchers to identify and characterize this important synthetic building block. The provided experimental protocols outline the standard procedures for acquiring high-quality spectroscopic data, ensuring the integrity and reliability of the analytical results. It is anticipated that this guide will be a valuable resource for scientists and professionals engaged in drug discovery and development, facilitating their research endeavors with this versatile compound.

References

An In-depth Technical Guide to GSK5182: An Inverse Agonist of Estrogen-Related Receptor Gamma (ERRγ)

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The user's query specified CAS number 459856-12-3. However, extensive database analysis reveals that this CAS number correctly identifies the chemical building block 2-Methyl-6-methoxypyridine-3-boronic acid. The detailed request for information on biological activity, signaling pathways, and drug development applications strongly indicates that the compound of interest is GSK5182 , a well-characterized inverse agonist of ERRγ. GSK5182 is correctly associated with CAS numbers 877387-37-6 and 2699724-40-6 (for the E/Z racemic mixture). This guide will focus on GSK5182 to meet the core scientific requirements of the intended audience.

Introduction

GSK5182 is a synthetic, small-molecule compound that has garnered significant attention in the fields of metabolic disease, oncology, and immunology.[1][2] Structurally, it is an analog of 4-hydroxytamoxifen.[3] Its primary pharmacological action is as a potent and selective inverse agonist of the Estrogen-Related Receptor Gamma (ERRγ), an orphan nuclear receptor.[1][2] Unlike true antagonists which merely block agonist binding, an inverse agonist reduces the constitutive activity of its target receptor. This distinction is crucial for understanding the therapeutic potential of GSK5182 in various disease models. This guide provides an in-depth overview of the chemical properties, mechanism of action, handling procedures, and key experimental protocols for researchers and drug development professionals working with GSK5182.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of GSK5182 is fundamental for its effective use in experimental settings.

PropertyValueSource
IUPAC Name δZ-[--INVALID-LINK--methylene]-benzenebutanol[1]
Synonyms GSK-5182, 4-hydroxytamoxifen analog[3]
CAS Number 877387-37-6[1][2][4]
Molecular Formula C27H31NO3[1][2]
Molecular Weight 417.54 g/mol [1][4]
Appearance Off-white to light yellow solid powder[5]
Purity Typically ≥98% by HPLC[6]
Solubility DMSO: ≥75 mg/mL; Sparingly soluble in Ethanol; Insoluble in water[1][3][6]
Storage Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[2][3][4]

Mechanism of Action and Signaling Pathways

GSK5182 exerts its biological effects primarily through its interaction with ERRγ. The following sections detail this interaction and the downstream consequences.

Inverse Agonism of ERRγ

ERRγ is a constitutively active orphan nuclear receptor, meaning it promotes gene transcription without the need for a natural ligand. GSK5182 binds to the ligand-binding domain of ERRγ and stabilizes a conformation that is unfavorable for the recruitment of transcriptional coactivators. Instead, it promotes the recruitment of corepressors, thereby actively suppressing the basal transcriptional activity of the receptor.[7]

This inverse agonism is highly selective for ERRγ. In competitive binding assays, GSK5182 demonstrates significantly higher affinity for ERRγ compared to other related nuclear receptors such as ERRα, ERRβ, and the estrogen receptor alpha (ERα).[1] The half-maximal inhibitory concentration (IC50) for ERRγ is approximately 77-79 nM in reporter assays.[1][2][5]

Downstream Signaling and Biological Effects

The inhibition of ERRγ's constitutive activity by GSK5182 has been shown to modulate several key signaling pathways and cellular processes:

  • Hepatic Gluconeogenesis: In metabolic studies, GSK5182 has been demonstrated to suppress hepatic glucose production by inhibiting the expression of key gluconeogenic enzymes. This makes it a compound of interest for type 2 diabetes research.[2]

  • Cancer Cell Proliferation: GSK5182 can induce cell cycle arrest in certain cancer cell lines, such as hepatocellular carcinoma, by upregulating cell cycle inhibitors like p21 and p27.[2][5] It has also been shown to enhance radioiodine uptake in anaplastic thyroid cancer cells by modulating the sodium/iodide symporter (NIS) via MAPK signaling.[1]

  • Osteoclast Differentiation: GSK5182 inhibits the differentiation of osteoclasts and promotes their apoptosis, suggesting a potential therapeutic role in bone disorders characterized by excessive bone resorption.[1]

  • Inflammation and Cartilage Degeneration: In the context of osteoarthritis, GSK5182 has been shown to inhibit the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs) in chondrocytes, thereby reducing cartilage degradation.[3][7]

GSK5182_Pathway cluster_nucleus Nucleus GSK5182 GSK5182 ERRg ERRγ (Constitutively Active) GSK5182->ERRg Binds to LBD Coactivators Transcriptional Coactivators Corepressors Transcriptional Corepressors ERRg->Corepressors Recruits TargetGenes Target Gene Transcription ERRg->TargetGenes Promotes (constitutive) Coactivators->ERRg Binds to active form Corepressors->TargetGenes Inhibits Downstream Biological Effects TargetGenes->Downstream

Caption: Mechanism of GSK5182 inverse agonism on ERRγ.

Handling and Storage

Proper handling and storage are critical to maintain the integrity and activity of GSK5182.

Safety Precautions
  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Exposure: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Stock Solution Preparation

Due to its poor aqueous solubility, GSK5182 is typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Calculation: Determine the mass of GSK5182 needed. For 1 mL of a 10 mM stock:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 417.54 g/mol * (1000 mg / 1 g) = 4.1754 mg

  • Weighing: Accurately weigh approximately 4.2 mg of GSK5182 powder into a sterile microcentrifuge tube. Record the exact weight.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the tube to achieve a final concentration of 10 mM. For example, if you weighed exactly 4.1754 mg, add 1.0 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming (to 37°C) or sonication can aid in dissolution.[4]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Caption: Workflow for GSK5182 stock solution preparation.

Experimental Protocols

The following are representative protocols for studying the effects of GSK5182 in vitro.

Cell-Based Reporter Assay for ERRγ Activity

This assay quantitatively measures the inverse agonist activity of GSK5182 on ERRγ-mediated transcription.

Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with three plasmids:

    • An expression vector for full-length human ERRγ.

    • A reporter plasmid containing multiple ERR response elements (ERREs) upstream of a luciferase gene.

    • A control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Compound Treatment: Approximately 24 hours post-transfection, remove the medium and replace it with fresh medium containing various concentrations of GSK5182 (e.g., from 1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the logarithm of GSK5182 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Chondrocyte Culture and Gene Expression Analysis

This protocol assesses the ability of GSK5182 to counteract inflammatory responses in primary articular chondrocytes.[3]

Methodology:

  • Chondrocyte Isolation and Culture: Isolate primary articular chondrocytes from mouse knee joints and culture them until they form a stable monolayer.

  • Pre-treatment with GSK5182: Treat the cultured chondrocytes with various concentrations of GSK5182 (e.g., 2.5 µM, 5 µM, 10 µM) or vehicle control for 2 hours.

  • Inflammatory Challenge: Induce an inflammatory response by adding a pro-inflammatory cytokine such as Interleukin-1 beta (IL-1β, e.g., 1 ng/mL) to the culture medium.[3][7]

  • Incubation: Co-incubate the cells with GSK5182 and the cytokine for 24 hours.

  • RNA Extraction and qRT-PCR: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of target genes, such as MMP3, MMP13, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Conclusion

GSK5182 is a powerful research tool for investigating the biological roles of ERRγ. Its high selectivity and potent inverse agonist activity make it invaluable for studies in metabolism, oncology, and inflammatory diseases. A thorough understanding of its chemical properties, mechanism of action, and appropriate handling procedures is essential for obtaining reliable and reproducible experimental results. The protocols provided herein serve as a foundation for researchers to design and execute robust experiments to further elucidate the therapeutic potential of targeting ERRγ with GSK5182.

References

Methodological & Application

Application Notes and Protocols: 2-Methyl-6-methoxypyridine-3-boronic acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Substituted Pyridylboronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has become indispensable in the synthesis of high-value pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] At the heart of this transformation is the organoboron reagent, and the choice of this component is critical to the success of the coupling.[6]

2-Methyl-6-methoxypyridine-3-boronic acid is a versatile building block that offers unique advantages in the synthesis of complex molecules, particularly in drug discovery and development.[7][8] Its pyridine core is a common motif in biologically active compounds, and the methyl and methoxy substituents provide handles for modulating physicochemical properties such as solubility and metabolic stability. This guide provides an in-depth exploration of the application of this compound in Suzuki-Miyaura coupling reactions, offering both mechanistic insights and practical, field-proven protocols.

Mechanistic Insights: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9]

The Catalytic Cycle: A Step-by-Step Breakdown

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps:[10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar¹-X), forming a Pd(II) complex.[9][10] This is often the rate-limiting step in the catalytic cycle.[12]

  • Transmetalation: The organoboron species (in this case, this compound), activated by a base, transfers its organic group to the palladium center.[10][11] The base plays a crucial role by forming a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer of the pyridyl group to the palladium.[13][14][15][16]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]

The Critical Role of the Base

The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity.[15] The base's primary role is to activate the boronic acid, forming a boronate species that is more reactive towards transmetalation.[13][14] Common inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently employed.[15] The selection of the base can depend on the specific substrates and the presence of base-sensitive functional groups.[16]

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl Ar¹-Pd(II)L_n-Ar² Transmetalation->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Ar1Ar2 Ar¹-Ar² RedElim->Ar1Ar2 Ar1X Ar¹-X Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ (Base) Ar2BOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols: A Guide to Successful Synthesis

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve the best results for a specific substrate combination.[2]

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base.

  • Seal the flask and evacuate and backfill with an inert gas three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of the Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction Progress heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification workup->purify end End purify->end

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Data Presentation: Catalyst and Base Selection

The choice of palladium catalyst and base is crucial for a successful Suzuki-Miyaura coupling. The following table provides a comparative guide based on common catalytic systems.

Palladium CatalystLigandCommon BasesTypical Reaction ConditionsNotes
Pd(PPh₃)₄TriphenylphosphineK₂CO₃, Na₂CO₃, Cs₂CO₃Toluene, Dioxane, or DME/H₂O, 80-110 °CA versatile and widely used catalyst system.[17]
Pd(dppf)Cl₂dppfK₃PO₄, K₂CO₃Dioxane, THF, or Toluene, 80-120 °CEffective for a broad range of substrates, including heteroaryl halides.[18]
Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos)K₃PO₄, Cs₂CO₃Toluene or Dioxane, RT to 100 °CHighly active catalysts, often allowing for lower catalyst loadings and milder reaction conditions.[1]
PEPPSI-iPrNHC LigandK₂CO₃, K₃PO₄THF or Dioxane, 60-100 °CParticularly effective for challenging couplings, including those with sterically hindered substrates.[9]

Challenges and Considerations with Heteroaryl Boronic Acids

While the Suzuki-Miyaura coupling is a powerful tool, the use of heteroaryl boronic acids like this compound can present unique challenges.

  • Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved, leading to the formation of the corresponding protodeboronated heterocycle and reducing the yield of the desired coupled product.[19] This can often be mitigated by careful control of reaction conditions, such as temperature and the choice of base.

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and lower reaction yields.[19][20] The use of specialized ligands, such as bulky, electron-rich phosphines (Buchwald ligands) or N-heterocyclic carbenes (NHCs), can often overcome this issue.[1][21]

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex biaryl and heteroaryl compounds via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism, coupled with careful selection of the catalyst, base, and solvent, is key to achieving high yields and purity. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully employ this important building block in their synthetic endeavors.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Methyl-6-methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Chemistry

The pyridine ring is a cornerstone motif in medicinal chemistry and materials science, prized for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. Within this class of heterocycles, substituted pyridines offer fine-tuned control over a molecule's steric and electronic profile. 2-Methyl-6-methoxypyridine-3-boronic acid is a valuable bifunctional building block, enabling the strategic introduction of a decorated pyridine core into complex molecular architectures. Its utility is most profoundly realized through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with exceptional functional group tolerance and reliability.[1]

This guide provides an in-depth technical overview and robust experimental protocols for researchers employing this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic rationale behind reagent selection, offer step-by-step procedures, and provide troubleshooting insights to navigate the specific challenges associated with this class of heteroaromatic boronic acids.

Scientific Principles: Navigating the Challenges of Pyridine Boronic Acids

The successful cross-coupling of pyridine-containing boronic acids is not always straightforward. Two primary challenges must be addressed to achieve high efficiency and yield:

  • Catalyst Inhibition (The "2-Pyridyl Problem"): The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium center. This coordination can inhibit the catalytic cycle by occupying a vacant coordination site necessary for subsequent steps like oxidative addition or reductive elimination. While the primary coordination challenge is with 2-pyridyl boronic acids, the proximity of the nitrogen in our 3-boronic acid substrate still influences the electronic environment of the palladium center.[2]

  • Protodeboronation: This is a common side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom, effectively destroying the nucleophilic partner.[2] This process is often base-catalyzed and can be exacerbated by elevated temperatures and the presence of water. Pyridine boronic acids, particularly electron-deficient ones, are known to be susceptible to this decomposition pathway.

To overcome these hurdles, modern Suzuki-Miyaura protocols employ sophisticated catalyst systems designed for high activity and stability. The key is to utilize ligands that are both electron-rich and sterically bulky.

  • Electron-rich ligands increase the electron density on the palladium(0) center, which promotes the rate-limiting oxidative addition step.[3]

  • Steric bulk on the ligand facilitates the final reductive elimination step to release the product and regenerate the active catalyst. Crucially, this bulk also helps to create a coordinatively unsaturated "L-Pd(0)" species, which is the true active catalyst, and can discourage unproductive side-reactions.[4]

Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) and their corresponding palladium precatalysts (G2, G3, G4) are exemplary in this regard. These precatalysts are air- and moisture-stable and are designed to generate the active, monoligated Pd(0) species rapidly and efficiently under the reaction conditions, which is critical when using sensitive substrates like heteroaryl boronic acids.[5]

Catalytic Cycle: The Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura coupling is a well-studied catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.

Suzuki_Miyaura_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Base (e.g., K3PO4) pd_intermediate L-Pd(II)(Ar)(Ar') transmetalation->pd_intermediate boronate Ar'-B(OR)3- boronate->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product Experimental_Workflow start Start setup 1. Reagent Setup Add solids (boronic acid, aryl halide, K3PO4, catalyst) to a Schlenk flask. start->setup inert 2. Inert Atmosphere Evacuate and backfill the flask with Argon/Nitrogen (3x). setup->inert solvent 3. Solvent Addition Add anhydrous dioxane and degassed water via syringe. inert->solvent reaction 4. Reaction Heat mixture to 80-100 °C with vigorous stirring. solvent->reaction monitor 5. Monitoring Track progress via TLC or LC-MS. reaction->monitor workup 6. Workup Cool, dilute with EtOAc, wash with water and brine. monitor->workup purify 7. Purification Dry organic layer (Na2SO4), concentrate, and purify by column chromatography. workup->purify end End purify->end

References

Application Notes and Protocols for the Synthesis of Substituted Bipyridines Utilizing 2-Methyl-6-methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Bipyridines

Substituted bipyridines are a cornerstone of modern chemistry, playing a pivotal role in a multitude of scientific disciplines. These N-heterocyclic compounds are integral to the development of novel pharmaceuticals, advanced materials, and highly efficient catalysts.[1][2] Their unique ability to chelate metal ions has made them indispensable ligands in coordination chemistry and catalysis.[3] The tailored synthesis of bipyridine derivatives, allowing for precise control over their electronic and steric properties, is therefore a critical endeavor for researchers and drug development professionals. This guide provides a comprehensive overview and detailed protocols for the synthesis of substituted bipyridines using 2-Methyl-6-methoxypyridine-3-boronic acid, a versatile building block in organic synthesis.[4]

Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the formation of C-C bonds, particularly for constructing biaryl systems like bipyridines.[2][5][6] This palladium-catalyzed reaction offers mild reaction conditions, excellent functional group tolerance, and generally high yields, making it an invaluable tool in synthetic organic chemistry.[6][7]

However, the synthesis of bipyridines via Suzuki-Miyaura coupling is not without its challenges. A primary obstacle is the propensity of the bipyridine product to coordinate with the palladium catalyst, which can inhibit its catalytic activity and lead to diminished yields.[1][2] Consequently, the judicious selection of the palladium source, ligands, and reaction conditions is paramount for a successful synthesis.

Reaction Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Weighing Weigh Reagents: - Boronic Acid - Aryl Halide - Catalyst - Base Inert_Atmosphere Prepare Inert Atmosphere (Evacuate/Backfill with Argon) Reagent_Weighing->Inert_Atmosphere Solvent_Addition Add Anhydrous Solvent Inert_Atmosphere->Solvent_Addition Heating_Stirring Heat and Stir (Monitor by TLC/GC-MS) Solvent_Addition->Heating_Stirring Cooling Cool to Room Temperature Heating_Stirring->Cooling Extraction Extraction and Washing Cooling->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Chromatography Column Chromatography Drying_Concentration->Chromatography Characterization Characterization of Product Chromatography->Characterization

References

Application of 2-Methyl-6-methoxypyridine-3-boronic acid in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved therapeutics.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The strategic functionalization of the pyridine ring is therefore a critical aspect of medicinal chemistry, enabling the fine-tuning of a molecule's potency, selectivity, and metabolic stability.

Among the vast arsenal of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the construction of carbon-carbon bonds.[2][3] This reaction's tolerance of a wide range of functional groups, coupled with the stability and generally low toxicity of its boronic acid reagents, has cemented its role in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This application note focuses on a particularly valuable building block, 2-Methyl-6-methoxypyridine-3-boronic acid (CAS: 1000802-75-4). We will explore its application in the synthesis of novel therapeutics, with a specific focus on the development of BET (Bromodomain and Extra-Terminal domain) bromodomain inhibitors, a promising class of anti-cancer and anti-inflammatory agents.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 1000802-75-4[4]
Molecular Formula C₇H₁₀BNO₃[5]
Molecular Weight 166.97 g/mol [5]
Appearance White to off-white solid[5]
Synonyms (6-methoxy-2-methylpyridin-3-yl)boronic acid[5]

Core Application: Synthesis of BET Bromodomain Inhibitors

The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in the regulation of gene transcription. Their dysregulation has been implicated in a variety of diseases, including cancer and inflammation. Consequently, the development of small molecule inhibitors targeting the bromodomains of BET proteins is an area of intense research.[6]

This compound has been identified as a key building block in the synthesis of a novel class of BET bromodomain inhibitors. Its incorporation into the final molecule is achieved via a Suzuki-Miyaura cross-coupling reaction, where it is coupled with a suitable heterocyclic halide to construct the core scaffold of the inhibitor.

A key example of this application is found in the patent literature describing the synthesis of potent BET inhibitors. In this context, this compound is coupled with a chlorinated pyrimidine derivative to form a crucial biaryl intermediate. This intermediate is then further functionalized to yield the final drug candidates.

Visualizing the Synthetic Strategy

The following diagram illustrates the pivotal role of this compound in the synthesis of a BET inhibitor scaffold.

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Key Intermediate cluster_final Further Elaboration A This compound C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) A->C B Chlorinated Pyrimidine Core (Aryl Halide) B->C D Biaryl BET Inhibitor Scaffold C->D C-C Bond Formation E Additional Synthetic Steps D->E F Final BET Inhibitor Drug Candidate E->F

Caption: Synthetic workflow for a BET inhibitor using Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative example for the Suzuki-Miyaura coupling of this compound with a generic chlorinated pyrimidine, based on established methodologies for similar transformations.

Materials:

  • This compound (1.2 equivalents)

  • Chlorinated Pyrimidine Derivative (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chlorinated pyrimidine derivative (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times. This is a critical step to prevent the degradation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents (typically a 0.1 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices

  • Catalyst Selection: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings involving heteroaryl substrates. The dppf ligand provides a good balance of electron-donating properties and steric bulk, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Potassium carbonate is a commonly used inorganic base that is effective in promoting the transmetalation step. It is generally well-tolerated by a variety of functional groups.

  • Solvent System: The use of a dioxane/water mixture is standard for many Suzuki-Miyaura reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Inert Atmosphere: The palladium catalyst in its active Pd(0) state is sensitive to oxidation by atmospheric oxygen. Maintaining an inert atmosphere throughout the reaction is essential for achieving high yields and preventing catalyst decomposition.

Self-Validating System: Troubleshooting and Quality Control

Potential Issue Possible Cause Troubleshooting Steps
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique; use a fresh batch of catalyst.
Insufficiently degassed solventsDegas solvents thoroughly by sparging with an inert gas or freeze-pump-thaw cycles.
Poor quality boronic acidUse high-purity this compound.
Homocoupling of Boronic Acid Presence of oxygenImprove inert atmosphere technique and solvent degassing.
Protodeboronation Presence of protic impurities or acidic conditionsEnsure anhydrous solvents and use a sufficiently strong base.

Conclusion

This compound is a valuable and versatile building block for drug discovery. Its application in the synthesis of BET bromodomain inhibitors via the Suzuki-Miyaura cross-coupling reaction highlights its strategic importance in constructing complex molecular architectures with therapeutic potential. The protocols and insights provided in this application note are intended to guide researchers in the effective utilization of this reagent for the development of next-generation therapeutics.

References

2-Methyl-6-methoxypyridine-3-boronic acid: A Privileged Scaffold for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinase Inhibitors and the Rise of Pyridine Scaffolds

Protein kinases are a family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins.[3][4][5] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, where hyperactive kinases can drive uncontrolled cell division and survival.[1][4][6] This has established protein kinases as one of the most important classes of drug targets in the 21st century.[3][6]

Kinase inhibitors are small molecules designed to block the activity of these enzymes, thereby interrupting the aberrant signaling pathways that contribute to disease progression.[4][5] Many of these inhibitors function by competing with ATP for binding to the kinase's active site.[6][7] In the quest for potent and selective kinase inhibitors, certain molecular scaffolds have emerged as "privileged," meaning they are consistently found in a diverse range of biologically active compounds.[8][9] The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is one such privileged scaffold.[7][8][9] Its unique electronic properties, ability to participate in hydrogen bonding, and structural versatility make it an ideal foundation for designing targeted therapies.[7][10] Pyridine derivatives are core components in over 7,000 existing drug molecules and are featured in numerous FDA-approved pharmaceuticals.[8][9][11]

This application note focuses on a specific, highly functionalized pyridine building block: 2-Methyl-6-methoxypyridine-3-boronic acid . We will explore its chemical properties, its strategic application in the synthesis of kinase inhibitors, and provide detailed protocols for its use in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.

Physicochemical Properties of this compound

Understanding the fundamental properties of a building block is crucial for its effective application in synthesis. This compound is a stable, solid compound that serves as a versatile reagent in organic synthesis.[12]

PropertyValueSource
CAS Number 1000802-75-4[12][13]
Molecular Formula C₇H₁₀BNO₃[12][14][15]
Molecular Weight 166.97 g/mol [12][14][15]
Appearance Solid[12]
Purity Typically ≥95%[16][17]

Application Focus: Strategic Incorporation into Kinase Inhibitors

The specific substitution pattern of this compound makes it a particularly valuable building block for kinase inhibitors. The strategic placement of the methyl and methoxy groups, in conjunction with the reactive boronic acid handle, allows medicinal chemists to fine-tune the properties of the final inhibitor molecule.

The Role of the Substituents:

  • Pyridine Core: The nitrogen atom in the pyridine ring often acts as a key hydrogen bond acceptor, anchoring the inhibitor to the "hinge region" of the kinase's ATP-binding pocket. This interaction is a common feature of many potent kinase inhibitors.[7]

  • Boronic Acid Group: This functional group is the reactive handle for the Suzuki-Miyaura cross-coupling reaction.[18] This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyridine ring and another aryl or heteroaryl moiety, allowing for the construction of complex molecular architectures.[18][19] Boronic acids are generally stable, have low toxicity, and are compatible with a wide range of functional groups, making them ideal for drug discovery applications.[20][21]

  • Methoxy Group (OCH₃): The methoxy group can significantly influence a molecule's properties. It is a non-lipophilic hydrogen bond acceptor that can improve potency and ligand-protein binding.[22][23] It can also enhance physicochemical properties and affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[23] The bent conformation of the methoxy group allows it to fit into intricate protein pockets.[22]

  • Methyl Group (CH₃): The introduction of a methyl group can have a profound impact on a drug's interaction with its target. It can influence binding potency and the thermodynamic signature of the interaction.[24] Even minor modifications like the addition of a methyl group can lead to significant changes in the binding mode of a ligand.[24]

By strategically combining these features, researchers can design inhibitors that are both potent and selective for their target kinase, a critical factor in minimizing off-target effects and improving the therapeutic window of a drug.

Visualizing the Kinase Signaling Pathway

To understand the context in which these inhibitors function, it is helpful to visualize a simplified kinase signaling pathway. The diagram below illustrates a generic pathway where an external signal activates a receptor tyrosine kinase (RTK), initiating a downstream cascade of phosphorylation events that ultimately lead to cellular responses like proliferation and survival. Kinase inhibitors act by blocking one or more of the kinases in this cascade.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylation Inhibitor This compound -derived Kinase Inhibitor Inhibitor->Raf Inhibition CellularResponse Cell Proliferation, Survival TranscriptionFactors->CellularResponse Gene Expression Ligand Growth Factor Ligand->RTK Binding & Activation

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling cascade.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds.[18][25] The following protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Reaction Scheme:

(2-Methyl-6-methoxypyridin-3-yl)boronic acid + Ar-Br --[Pd catalyst, Base]--> 2-Methyl-6-methoxy-3-(aryl)pyridine

Materials and Reagents
ReagentCAS NumberMolecular WeightPurpose
This compound1000802-75-4166.97Pyridine building block
Aryl Bromide (Ar-Br)VariesVariesCoupling partner
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Palladium catalyst
Potassium Carbonate (K₂CO₃)584-08-7138.21Base
1,4-Dioxane123-91-188.11Solvent
Water (H₂O)7732-18-518.02Co-solvent
Step-by-Step Protocol
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents).

    • Add the aryl bromide (1.0 equivalent).

    • Add potassium carbonate (2.0 equivalents).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Solvent Addition and Degassing:

    • Add 1,4-dioxane and water in a 4:1 ratio (volume based on the scale of the reaction, typically providing a 0.1 M solution of the limiting reagent).

    • Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with water and then with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Experimental Workflow Visualization

The following diagram outlines the key stages in the synthesis and initial evaluation of a kinase inhibitor using this compound.

Experimental_Workflow Start Reagents: - this compound - Aryl Halide - Pd Catalyst & Base Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Workup Aqueous Workup & Extraction Suzuki->Workup Purification Column Chromatography Workup->Purification Characterization Structure Verification (NMR, MS) Purification->Characterization BioAssay Kinase Inhibition Assay (e.g., IC50 determination) Characterization->BioAssay SAR Structure-Activity Relationship (SAR) Analysis BioAssay->SAR

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive catalystEnsure the reaction is properly degassed to remove oxygen. Use fresh catalyst.
Low reaction temperatureIncrease the reaction temperature to the higher end of the recommended range (e.g., 100 °C).
Poor quality boronic acidBoronic acids can dehydrate to form boroxines. Consider using freshly opened or properly stored boronic acid.
Protodeboronation (Boronic acid replaced by -H) Presence of excess water or acidUse anhydrous solvents and ensure the base is thoroughly dried. Avoid acidic conditions during workup until the coupling is complete.
Formation of Homocoupled Byproducts Catalyst decompositionUse phosphine ligands that are more resistant to oxidation. Ensure thorough degassing.
Difficult Purification Similar polarity of product and starting materials/byproductsOptimize the chromatography solvent system. Consider recrystallization if the product is a solid.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its pre-installed functional groups—the hinge-binding pyridine nitrogen, the strategically placed methyl and methoxy groups for fine-tuning potency and properties, and the reactive boronic acid handle for Suzuki-Miyaura coupling—provide a powerful platform for medicinal chemists. The robust and well-established protocols for its use in cross-coupling reactions enable the efficient generation of diverse libraries of compounds for structure-activity relationship studies. As the demand for more selective and potent kinase inhibitors continues to grow, the strategic application of such privileged scaffolds will remain a cornerstone of modern drug discovery.

References

Application Note: Suzuki-Miyaura Coupling of 2-Methyl-6-methoxypyridine-3-boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is widely utilized in the pharmaceutical and fine chemical industries due to its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its reagents and byproducts.[3][4][5] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of a specific heteroaromatic substrate, 2-Methyl-6-methoxypyridine-3-boronic acid, with various aryl halides. The resulting biaryl and heterobiaryl structures are of significant interest in medicinal chemistry and materials science.[6][7]

This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a step-by-step protocol. We will delve into the mechanistic underpinnings of the reaction, provide optimized conditions, and offer troubleshooting guidance to ensure successful implementation.

Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[1][8] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining step, involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate.[2][9] The reactivity of the aryl halide generally follows the trend: I > OTf > Br >> Cl.[2][10]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[2] For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[11] This boronate then reacts with the Pd(II) intermediate, displacing the halide and forming a new diorganopalladium(II) complex.[1] The exact mechanism of transmetalation is complex and can be influenced by the nature of the base and solvent.[2][11]

  • Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond of the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln OxAd Oxidative Addition PdII_ArX Ar-Pd(II)-X Ln Pd0->PdII_ArX Ar-X Product Coupled Product (Ar-Ar') Transmetalation Transmetalation PdII_ArAr Ar-Pd(II)-Ar' Ln PdII_ArX->PdII_ArAr Ar'-B(OR)2 (Base Activated) PdII_ArAr->Pd0 Ar-Ar' RedElim Reductive Elimination ArylHalide Aryl Halide (Ar-X) BoronicAcid This compound (Ar'-B(OH)2)

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. Optimization may be required for different aryl halides.

Materials and Reagents
  • This compound (1.0 equiv)

  • Aryl halide (e.g., 4-bromotoluene) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate (for extraction)

  • Brine solution

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or microwave reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (or microwave reactor)

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Rotary evaporator

  • Standard glassware for workup and purification

Step-by-Step Procedure

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, ligand (if necessary), and the base.[12]

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[12]

  • Solvent Addition: Add the degassed solvent system via syringe.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.[12] For microwave-assisted reactions, heat to 100-150 °C.[6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[13]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[12]

Optimized Reaction Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For challenging substrates like 2-substituted pyridylboronic acids, careful optimization is key.

ParameterRecommended OptionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂, Pd(OAc)₂The choice of catalyst precursor can significantly impact the reaction. Pd(PPh₃)₄ is often used directly, while others require the addition of a ligand to form the active catalytic species.[1][11]
Ligand SPhos, XPhos, P(t-Bu)₃, PCy₃, Buchwald ligandsElectron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary to promote the oxidative addition and reductive elimination steps, especially with less reactive aryl chlorides.[11][14] The "2-pyridyl problem," where the nitrogen can coordinate to and inhibit the palladium catalyst, can sometimes be overcome with appropriate ligand choice.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFA base is essential to activate the boronic acid.[11] The choice of base can influence the reaction rate and yield. Stronger bases like K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[6][15]
Solvent 1,4-Dioxane/H₂O, Toluene, DMF, THFA mixture of an organic solvent and water is common, as water can aid in the dissolution of the base and facilitate the transmetalation step.[2] Anhydrous conditions can also be employed, particularly with boronic esters.[16]
Temperature 80 - 150 °CThe reaction temperature will depend on the reactivity of the aryl halide and the stability of the catalyst. Microwave heating can often accelerate the reaction.[6]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient heating, poor choice of base or ligand.Ensure the catalyst is active and the reaction is run under a strict inert atmosphere. Screen different palladium sources, ligands, bases, and solvents. Increase the reaction temperature or consider using microwave irradiation.[17]
Protodeboronation Presence of excess water or protic solvents, prolonged reaction times at high temperatures.Use a milder base like KF, or consider using the corresponding boronic ester which can be more stable.[2][11] Minimize reaction time and temperature where possible.
Homocoupling of Boronic Acid Oxygen contamination, certain catalyst/ligand combinations.Thoroughly degas all solvents and maintain a robust inert atmosphere. Screen different ligands.
Difficult Purification Close polarity of product and starting materials or byproducts.Optimize the reaction to go to full conversion to simplify purification. Explore different solvent systems for column chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of complex biaryl and heterobiaryl compounds. The protocol outlined in this application note provides a solid starting point for the successful coupling of this compound with a variety of aryl halides. By understanding the reaction mechanism and carefully selecting the reaction parameters, researchers can efficiently access a wide range of valuable molecules for applications in drug discovery and materials science.

References

Application Notes and Protocols: The Strategic Use of 2-Methyl-6-methoxypyridine-3-boronic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Substituted Pyridines in Modern Agrochemicals

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, featuring prominently in a wide array of fungicides, herbicides, and insecticides.[1][2] The electronic properties and metabolic stability conferred by the pyridine ring often lead to enhanced biological activity and favorable toxicological profiles. A key challenge in agrochemical synthesis is the efficient and regioselective construction of complex, highly functionalized pyridine derivatives. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for creating carbon-carbon bonds, and the use of pyridine-based boronic acids is central to this strategy.[3]

This technical guide focuses on the application of 2-Methyl-6-methoxypyridine-3-boronic acid (CAS 459856-12-3) , a specialized building block, in the synthesis of next-generation agrochemicals. We will provide an in-depth analysis of its reactivity, detailed experimental protocols for its use in Suzuki-Miyaura couplings, and a specific application in the synthesis of the novel fungicide, Picarbutrazox. This guide is intended for researchers, scientists, and drug development professionals in the agrochemical industry.

This compound: Properties and Reactivity

This compound is a white to off-white solid with the molecular formula C₇H₁₀BNO₃ and a molecular weight of 166.97 g/mol .[4][5] Its structure, featuring a methoxy and a methyl group on the pyridine ring, influences its reactivity in palladium-catalyzed cross-coupling reactions. The electron-donating methoxy group can modulate the electronic properties of the pyridine ring, while the methyl group can introduce steric hindrance that may affect catalyst coordination and reaction outcomes.

The primary application of this boronic acid in agrochemical synthesis is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl or hetero-biaryl structures.[1] The boronic acid functional group is readily converted to a boronate ester in situ, which then participates in the catalytic cycle.

Core Application: Suzuki-Miyaura Cross-Coupling for Agrochemical Scaffolds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organohalide or triflate.[6] This reaction is highly valued in industrial synthesis due to its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[7]

The catalytic cycle, as illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[8]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X-L2 Ar-Pd(II)-X-L2 (Oxidative Addition Complex) Oxidative_Addition->Ar-Pd(II)-X-L2 Transmetalation Transmetalation Ar-Pd(II)-X-L2->Transmetalation Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar'-L2 (Di-organic Complex) Transmetalation->Ar-Pd(II)-Ar'-L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' R-R' (Coupled Product) Reductive_Elimination->Ar-Ar' Ar-X R-X (Organohalide) Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 (Boronic Ester) Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Diagram 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Application Example: Synthesis of the Fungicide Picarbutrazox

A prime example of the strategic use of this compound is in the synthesis of the novel fungicide, Picarbutrazox .[9] Picarbutrazox, developed by Nippon Soda, is a tetrazolyloxime fungicide effective against oomycete pathogens, which cause devastating plant diseases like late blight and downy mildew.[10][11] It possesses a unique mode of action, classified by the Fungicide Resistance Action Committee (FRAC) as U17, making it a valuable tool for resistance management.

The synthesis of Picarbutrazox involves the coupling of two key fragments. One of these fragments, a substituted pyridine, is constructed using this compound in a Suzuki-Miyaura coupling reaction.

Picarbutrazox_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_intermediate Key Intermediate cluster_final_steps Final Synthesis Steps Boronic_Acid This compound Coupling_Step Pd-catalyzed Cross-Coupling Boronic_Acid->Coupling_Step Halo_Pyridine tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate Halo_Pyridine->Coupling_Step Pyridine_Intermediate Coupled Pyridine Intermediate Coupling_Step->Pyridine_Intermediate Coupling_to_Oxime Coupling with Tetrazolyloxime Pyridine_Intermediate->Coupling_to_Oxime Picarbutrazox Picarbutrazox Coupling_to_Oxime->Picarbutrazox

Diagram 2: Simplified Workflow for the Synthesis of Picarbutrazox.
Experimental Protocol: Suzuki-Miyaura Coupling for a Picarbutrazox Precursor

This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and a suitable halo-pyridine partner, tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate, to form a key intermediate in the synthesis of Picarbutrazox. This protocol is based on established methods for Suzuki-Miyaura couplings of pyridyl systems.

Materials:

  • This compound (1.2 equivalents)

  • tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

  • Inert Gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and the base (e.g., Cs₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired coupled product.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The choice of catalyst, ligand, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling. The following table summarizes typical conditions for the coupling of pyridyl boronic acids with aryl halides.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O851280-95[8]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene1001875-90
Pd(PPh₃)₄K₂CO₃DME/H₂O901670-85

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of complex agrochemicals. Its application in the Suzuki-Miyaura cross-coupling reaction enables the efficient construction of highly substituted pyridine scaffolds, as exemplified by the synthesis of the novel fungicide Picarbutrazox. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to leverage the potential of this reagent in the discovery and development of new and effective crop protection agents. Further exploration of catalyst systems and reaction conditions will undoubtedly expand the utility of this compound in the synthesis of a new generation of agrochemicals.

References

The Strategic Application of 2-Methyl-6-methoxypyridine-3-boronic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery, the synthesis of complex heterocyclic scaffolds is a cornerstone of developing novel therapeutic agents. Among the vast arsenal of chemical reagents, heteroaryl boronic acids have emerged as indispensable tools, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This document provides a detailed guide to the application of 2-Methyl-6-methoxypyridine-3-boronic acid (CAS: 1000802-75-4), a versatile building block for the synthesis of bioactive molecules, with a particular focus on kinase inhibitors.[2]

The unique substitution pattern of this reagent—a methyl group at the 2-position and a methoxy group at the 6-position—imparts specific electronic and steric properties that can be strategically exploited in organic synthesis. The electron-donating methoxy group can influence the reactivity of the pyridine ring, while the ortho-methyl group can introduce steric hindrance that may be beneficial for achieving regioselectivity in certain reactions. This guide will delve into the practical aspects of utilizing this reagent, offering detailed protocols, mechanistic insights, and a representative synthesis of a bioactive scaffold.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds.[3][4] The reaction typically involves the coupling of an organoboronic acid with an organohalide in the presence of a palladium catalyst and a base.

Mechanistic Considerations: The "2-Pyridyl Problem" and Regioselectivity

While the Suzuki-Miyaura coupling is generally reliable, the use of 2-substituted pyridine boronic acids can present challenges, often referred to as the "2-pyridyl problem." The proximity of the nitrogen atom to the boronic acid can lead to catalyst inhibition through coordination with the palladium center. Furthermore, 2-pyridylboronic acids can be prone to protodeboronation, a side reaction that reduces the yield of the desired product.

The choice of catalyst, ligand, and base is therefore critical to overcoming these challenges. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic cycle and minimize side reactions.

When coupling with polyhalogenated heterocycles, such as 2,4-dichloropyrimidine, regioselectivity becomes a key consideration. The inherent electronic properties of the substrate typically favor reaction at the more electrophilic C4 position.[5][6] However, the choice of reaction conditions can sometimes be tuned to favor substitution at the C2 position.

Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Boronate_Complex [Ar'B(OH)3]- Boronate_Complex->Transmetalation Base Base (e.g., K2CO3) Base->Boronate_Complex Ar'B(OH)2 2-Methyl-6-methoxy- pyridine-3-boronic acid Ar'B(OH)2->Boronate_Complex Activation ArX Aryl/Heteroaryl Halide (e.g., 2,4-Dichloropyrimidine) ArX->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol: Synthesis of a 4-(2-Methyl-6-methoxypyridin-3-yl)pyrimidine Scaffold

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with 2,4-dichloropyrimidine to generate a 2-chloro-4-(2-methyl-6-methoxypyridin-3-yl)pyrimidine scaffold. This scaffold is a common core in many kinase inhibitors.[2] The reaction is designed to favor regioselective substitution at the C4 position of the pyrimidine ring.[7]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
This compound1000802-75-4166.97
2,4-Dichloropyrimidine3934-20-1148.98
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56
Potassium Carbonate (anhydrous)584-08-7138.21
1,4-Dioxane (anhydrous)123-91-188.11
Water (degassed)7732-18-518.02
Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask or microwave reaction vessel equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.

  • Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For a more rapid reaction, microwave irradiation at 120-150 °C for 15-30 minutes can be employed.[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 2-chloro-4-(2-methyl-6-methoxypyridin-3-yl)pyrimidine.

Expected Outcome and Further Functionalization

The expected product of this reaction is the C4-substituted pyrimidine. The remaining chlorine atom at the C2 position can be subsequently displaced by various nucleophiles (e.g., amines) in a nucleophilic aromatic substitution (SNAr) reaction to generate a diverse library of disubstituted pyrimidine derivatives, which are common scaffolds in kinase inhibitors.[2][3]

Synthetic_Workflow cluster_0 Part 1: Suzuki-Miyaura Coupling cluster_1 Part 2: Nucleophilic Aromatic Substitution (SNAr) Start 2,4-Dichloropyrimidine + This compound Conditions Pd(PPh3)4, K2CO3 1,4-Dioxane/Water, 80-100 °C Start->Conditions Step 1 Intermediate 2-Chloro-4-(2-methyl-6-methoxypyridin-3-yl)pyrimidine Conditions->Intermediate SNAr_Conditions Base (e.g., DIPEA) Solvent (e.g., n-Butanol), Heat Intermediate->SNAr_Conditions Step 2 Nucleophile Amine (R-NH2) Nucleophile->SNAr_Conditions Final_Product 4-(2-Methyl-6-methoxypyridin-3-yl)-N-R-pyrimidin-2-amine (Bioactive Molecule Scaffold) SNAr_Conditions->Final_Product

Caption: A general workflow for the synthesis of a bioactive pyrimidine scaffold.

Conclusion: Enabling the Synthesis of Novel Bioactive Molecules

This compound is a valuable and versatile reagent for the synthesis of complex bioactive molecules. Its application in the Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of key carbon-carbon bonds, forming the backbone of many important pharmaceutical compounds, particularly kinase inhibitors. A thorough understanding of the reaction mechanism, including potential challenges such as the "2-pyridyl problem" and regioselectivity, is essential for the successful implementation of this reagent in a synthetic workflow. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Methyl-6-methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Methyl-6-methoxypyridine-3-boronic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this electron-rich, sterically influenced heteroaromatic substrate. Our goal is to provide not just protocols, but a foundational understanding of the reaction's mechanics to empower you to troubleshoot and optimize your specific application.

The structure of this compound presents a classic case of the "2-pyridyl problem," where the proximity of the nitrogen atom and substituents to the reactive boronic acid moiety can lead to common pitfalls.[1] The primary challenges include catalyst inhibition and, most significantly, a high propensity for protodeboronation—an undesired side reaction that cleaves the carbon-boron bond, replacing it with a hydrogen atom and leading to reduced yields.[2][3] This guide will address these issues head-on, providing a framework for rational experimental design.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound is resulting in very low yields. What are the most likely causes?

A1: Low yields with this substrate typically stem from three core issues:

  • Protodeboronation: This is the most common failure mode. The boronic acid is consumed by a side reaction that replaces the C-B bond with a C-H bond, forming 2-methyl-6-methoxypyridine as a byproduct.[2] This process is often accelerated by high temperatures, strong bases, and the presence of water.[2][4]

  • Inefficient Transmetalation: The transfer of the pyridine group from boron to the palladium catalyst can be sluggish. This step is highly dependent on the choice of base, solvent, and the electronic properties of the boronic acid.[4]

  • Catalyst Inhibition/Deactivation: The lone pair on the pyridine nitrogen can coordinate to the palladium center, forming off-cycle, inactive complexes that hinder the catalytic cycle.[1][5] Bulky substituents near the nitrogen, like the 2-methyl group, can exacerbate this issue.

Q2: I've confirmed that 2-methyl-6-methoxypyridine is my major side product. How can I specifically minimize protodeboronation?

A2: Minimizing protodeboronation requires a multi-faceted approach focused on protecting the C-B bond until the desired cross-coupling can occur.[3] Consider the following strategies:

  • Use a Milder Base: Strong bases like NaOH or high concentrations of K₂CO₃ in water can accelerate protodeboronation. Switching to milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) is often effective.[4][6]

  • Employ Anhydrous Conditions: While a small amount of water can sometimes facilitate the formation of the active boronate species, excess water provides a proton source for protodeboronation.[7] Using rigorously dried solvents and reagents can significantly suppress this side reaction.

  • Convert to a More Stable Boronate Ester: Boronic acids are often less stable than their ester derivatives. Converting the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate or a pinacol boronate ester can dramatically increase stability.[2][3] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing the opportunity for decomposition.[2]

  • Lower the Reaction Temperature: Higher temperatures provide the activation energy for protodeboronation. Running the reaction at the lowest possible temperature that still affords a reasonable rate for the desired coupling is a crucial optimization step.[4]

Q3: Can my choice of palladium catalyst and ligand make a significant difference?

A3: Absolutely. The catalyst system is critical for overcoming both catalyst inhibition and the slow kinetics that allow protodeboronation to compete. For challenging substrates like this, modern catalyst systems are required.

  • Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential.[1][8] Their steric bulk promotes the crucial reductive elimination step and discourages the formation of inactive catalyst dimers. Their electron-donating nature accelerates the initial oxidative addition step, particularly with less reactive aryl chlorides.[8][9]

  • Air-Stable Precatalysts: Using modern palladacycle precatalysts (e.g., XPhos Pd G2/G3) is highly recommended. These catalysts are more robust, air-stable, and ensure the efficient generation of the active Pd(0) species in solution, leading to more reproducible results compared to older sources like Pd(PPh₃)₄ or Pd(OAc)₂.[9][10]

Troubleshooting Guide: A Problem-Oriented Approach

This section provides a logical workflow for diagnosing and solving specific experimental outcomes.

Logical Troubleshooting Flow

Below is a decision tree to guide your troubleshooting process based on reaction analysis.

G cluster_sm Troubleshooting: Incomplete Conversion cluster_byproduct Troubleshooting: Protodeboronation start Low Yield Observed check_sm Analysis by LC-MS/TLC: What is the major species? start->check_sm sm_present Mainly Unreacted Starting Materials check_sm->sm_present byproduct_present Protodeboronation Product (2-Methyl-6-methoxypyridine) Observed check_sm->byproduct_present cause_cat Possible Cause: Inactive Catalyst / Slow Kinetics sm_present->cause_cat cause_proto Possible Cause: Boronic Acid Instability byproduct_present->cause_proto sol_cat Solution: 1. Use bulky, electron-rich ligand (e.g., XPhos, SPhos). 2. Use robust precatalyst (Pd G2/G3). 3. Increase temperature cautiously. 4. Optimize Base/Solvent (see table). cause_cat->sol_cat sol_proto Solution: 1. Switch to milder base (K3PO4, KF). 2. Use anhydrous conditions. 3. Lower reaction temperature. 4. Convert boronic acid to a more stable ester (MIDA, Pinacol). cause_proto->sol_proto

Caption: Troubleshooting Decision Tree for Low Yield Suzuki Couplings.

Optimization Protocols & Key Parameter Tables

Success with this substrate requires careful selection of all reaction components. The following tables and protocols provide validated starting points for optimization.

Table 1: Recommended Starting Conditions for Suzuki Coupling
ParameterRecommendation for Aryl Bromide/IodideRecommendation for Aryl ChlorideRationale & Key Considerations
Pd Precatalyst XPhos Pd G3 (1-2 mol%)XPhos Pd G3 (2-4 mol%)G3 precatalysts offer high activity and stability.[8] Aryl chlorides require higher catalyst loading due to the difficulty of oxidative addition.[11]
Ligand (Included in Precatalyst)(Included in Precatalyst)XPhos is a bulky, electron-rich ligand ideal for hindered and electron-rich substrates.[9][10]
Base K₃PO₄ (2.0 - 3.0 equiv)K₃PO₄ or Cs₂CO₃ (3.0 equiv)A strong, non-nucleophilic base is crucial for activating the boronic acid without causing degradation.[8] Ensure the base is finely powdered.
Solvent 1,4-Dioxane / H₂O (10:1) or 2-MeTHFt-Amyl Alcohol or 2-MeTHFAprotic polar solvents are generally effective.[12][13] A small amount of water can aid base solubility and boronate formation, but excess should be avoided.[7] For very sensitive cases, strictly anhydrous solvents are best.
Temperature 80 - 100 °C100 - 120 °CStart at a lower temperature and increase only if the reaction is sluggish to minimize protodeboronation.[4]
Boronic Acid 1.2 - 1.5 equivalents1.5 equivalentsA slight excess ensures complete consumption of the often more valuable aryl halide.
General Protocol for Suzuki-Miyaura Coupling (Starting Point)

This protocol is designed as a robust starting point. All glassware should be oven-dried, and all manipulations should be performed under an inert atmosphere (Nitrogen or Argon).

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with Argon or Nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1, to make a 0.1 M solution relative to the aryl halide) via syringe.

  • Reaction: Place the vial in a preheated aluminum block at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the underlying mechanisms is key to effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The desired reaction proceeds through a well-defined catalytic cycle. Issues with any step can halt the reaction and lead to low yields.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar' L₂ OxAdd->Trans Transmetalation (Ar'-B(OR)₃⁻) Trans->Pd0 Reductive Elimination (Ar-Ar') Protodeboronation Protodeboronation (Side Reaction) Boronic Ar'-B(OH)₂ Boronic->Protodeboronation +H⁺, -H₃BO₃

Caption: The Suzuki-Miyaura Catalytic Cycle and the Competing Protodeboronation Pathway.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile. This step is typically faster for Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[14]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[4] This is often the rate-limiting step for electron-rich heteroaryl boronic acids.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Mechanism of Protodeboronation

For 2-pyridine boronic acids, protodeboronation is particularly facile. Under neutral or slightly basic conditions, a zwitterionic intermediate can form, which is highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond.[2] Shifting the pH away from neutral with a sufficiently strong base (to form the boronate) or acid can counterintuitively slow this decomposition pathway by moving the equilibrium away from the reactive zwitterion.[2]

References

Technical Support Center: Preventing Protodeboronation of 2-Methyl-6-methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 2-Methyl-6-methoxypyridine-3-boronic acid in synthetic applications. This guide is designed to provide in-depth, actionable advice to overcome the common and often frustrating side reaction of protodeboronation. As a substituted pyridinylboronic acid, this reagent is susceptible to decomposition, leading to diminished yields and complex purification challenges. This document provides the mechanistic understanding and practical solutions required to ensure successful cross-coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with this compound?

A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of a Suzuki-Miyaura coupling, this is a highly undesirable side reaction as it consumes your nucleophilic coupling partner, resulting in a lower yield of the desired product. Instead, it generates 2-Methyl-6-methoxypyridine as a byproduct, which can complicate the purification process.[2] The propensity for this reaction is highly dependent on the substrate and the specific reaction conditions employed.[1]

Q2: What makes this specific pyridine-3-boronic acid susceptible to this side reaction?

A2: While 3- and 4-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, the electronic nature of the substituents plays a crucial role.[3][4] The pyridine nitrogen, combined with the electron-donating effects of the methyl and methoxy groups, increases the electron density of the aromatic ring. This can influence the stability of the C-B bond, particularly under the basic conditions required for Suzuki-Miyaura coupling.[5] The reaction pH is a critical factor, as it dictates the speciation of the boronic acid in solution.[1][3]

Q3: My reaction is failing, and I'm isolating the protodeboronated byproduct. What are the most likely causes?

A3: The most common culprits for excessive protodeboronation in this system are:

  • Inappropriate Base: Strong bases, high concentrations of base, or the presence of excess hydroxide can accelerate the decomposition of the boronic acid.[1][6]

  • High Temperature: Elevated temperatures, while often used to drive sluggish couplings, can significantly increase the rate of protodeboronation.[7]

  • Inefficient Catalyst System: If the rate of the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) is slow, the boronic acid has more time to decompose.[1][8] This can be due to an inappropriate choice of palladium source or ligand.

  • Palladium-Catalyzed Protodeboronation: Recent studies have shown that the palladium catalyst itself, particularly when complexed with bulky phosphine ligands, can actively promote protodeboronation.[6][9][10][11]

Q4: Should I be using the boronic acid directly, or is a boronate ester (e.g., pinacol or MIDA ester) a better choice?

A4: For challenging substrates known to undergo protodeboronation, using a more stable boronate ester is a highly recommended strategy.[1]

  • Pinacol Esters: These are more robust than the corresponding boronic acids and are a common first alternative.[2]

  • MIDA Boronates (N-methyliminodiacetic acid boronates): These are exceptionally stable, often crystalline solids. They participate in "slow release" strategies, where the active boronic acid is generated in situ at a low concentration.[1][2][12] This minimizes the concentration of the unstable boronic acid at any given time, thereby suppressing the protodeboronation side reaction.[1][2]

Troubleshooting and Optimization Guide

This section provides a logical workflow to diagnose and solve issues with protodeboronation.

The Problem: Low Yield of Coupled Product and Isolation of 2-Methyl-6-methoxypyridine

If you observe significant formation of the protodeboronated byproduct, it indicates that the rate of C-B bond cleavage is competitive with or faster than the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. The goal is to accelerate the desired coupling reaction relative to the undesired decomposition pathway.

troubleshooting_flow start High Protodeboronation Observed re_eval_base Step 1: Re-evaluate Base & Conditions start->re_eval_base Is the base too strong or temp too high? optimize_catalyst Step 2: Optimize Catalyst System re_eval_base->optimize_catalyst If issue persists... success Successful Coupling: High Yield, Minimal Byproduct re_eval_base->success Problem Solved protect_boron Step 3: Use a Boronate Ester optimize_catalyst->protect_boron If issue persists... optimize_catalyst->success Problem Solved protect_boron->success Problem Solved

Caption: A decision tree for troubleshooting protodeboronation.

Step 1: Re-evaluate Base, Solvent, and Temperature

The reaction environment is the first and most critical area to optimize. Since base-catalyzed protodeboronation is a major pathway, modifying these parameters is crucial.[1][7]

ParameterStandard Condition (High Risk)Recommended Modification (Lower Risk)Rationale
Base Strong, soluble bases (e.g., NaOH, NaOEt, KOtBu)Weaker, heterogeneous bases (e.g., K₃PO₄, K₂CO₃, CsF)Strong bases create a high concentration of the reactive boronate species, accelerating protodeboronation.[1][6][7] Weaker bases maintain the necessary basicity for the catalytic cycle while minimizing bulk decomposition.
Temperature High (e.g., >100 °C)Low to Moderate (e.g., RT to 80 °C)The activation energy for protodeboronation is often lower than for the desired coupling. Lowering the temperature disproportionately slows the side reaction.[7]
Solvent Protic solvents (e.g., EtOH, H₂O)Aprotic solvents (e.g., Dioxane, Toluene, THF) with minimal, optimized waterWater is the proton source for protodeboronation.[1] While Suzuki couplings often require some water, minimizing its content can suppress the side reaction. Anhydrous conditions should be considered.

Actionable Protocol:

  • Switch the Base: If you are using a strong base like NaOH or an alkoxide, switch to powdered K₃PO₄ (3 equivalents).

  • Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). This may require a longer reaction time, but it will favor the desired product.

  • Control Water Content: Use anhydrous solvents and add a controlled amount of water (e.g., a 10:1 or 20:1 mixture of dioxane:water) only if the reaction does not proceed under fully anhydrous conditions.

Step 2: Optimize the Catalyst System

An efficient catalyst promotes rapid turnover, ensuring the boronic acid is consumed in the productive cross-coupling cycle before it can decompose.[1][8]

catalyst_cycle cluster_suzuki Suzuki-Miyaura Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) product R¹-R² transmetal R¹-Pd(II)L₂-R² pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination transmetal->product Product Formation boronate R²-B(OH)₃⁻ boronate->transmetal protodeboronation Protodeboronation (Side Reaction) boronate->protodeboronation Fast Decomposition

Caption: The Suzuki cycle competes with the protodeboronation pathway.

Recommendations:

  • Use a Pre-catalyst: Modern palladium pre-catalysts are designed to generate the active Pd(0) species quickly and under mild conditions.[12] This is crucial for unstable boronic acids because it allows the catalytic cycle to begin before significant decomposition occurs.[12] Consider using a G3 or G4 Pd-precatalyst with a biarylphosphine ligand.

  • Ligand Choice is Critical: While bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, t-Bu₃P) are excellent for accelerating reductive elimination, be aware that they can also promote Pd-catalyzed protodeboronation.[6][9][10] If you suspect this is an issue, screen a less bulky ligand. There is a trade-off between promoting the desired coupling and the undesired side reaction.

  • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes increase the rate of the desired reaction sufficiently to outcompete decomposition.

Step 3: Derivatize to a More Stable Boronate Ester

If optimization of the reaction conditions fails, the most robust solution is to use a more stable derivative of the boronic acid.[1] This is a "slow release" strategy that keeps the instantaneous concentration of the sensitive free boronic acid to a minimum.[2][13]

Recommended Derivatives:

  • Pinacol Ester: A common and commercially available alternative that offers a significant stability enhancement over the free boronic acid.

  • MIDA Boronate: This is the gold standard for stabilizing highly sensitive boronic acids.[1][12] The MIDA ester is typically a stable, crystalline solid that slowly hydrolyzes under basic conditions to release the boronic acid directly into the catalytic cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling Using a MIDA Boronate

This protocol is a starting point for challenging couplings where protodeboronation is a primary concern.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 2-Methyl-6-methoxypyridine-3-MIDA boronate (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-3 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of Toluene/H₂O) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

By systematically addressing the key parameters of base, temperature, catalyst efficiency, and reagent stability, researchers can effectively mitigate protodeboronation and achieve high yields in the Suzuki-Miyaura coupling of this compound.

References

Technical Support Center: Purification of 2-Methyl-6-methoxypyridine-3-boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-reaction purification involving 2-Methyl-6-methoxypyridine-3-boronic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block, most commonly in Suzuki-Miyaura cross-coupling reactions. Here, we address the specific challenges encountered during the purification of products derived from this reagent, moving beyond generic protocols to provide in-depth, mechanistically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when using this compound in a Suzuki-Miyaura coupling?

A1: The impurity profile is typically dictated by the reaction's efficiency and workup conditions. Key impurities to anticipate include:

  • Unreacted Starting Material: Residual this compound.

  • Homocoupling Product: The symmetrical bi-pyridine formed from the coupling of two molecules of the starting boronic acid. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1][2]

  • Protodeborylation Product: 2-Methyl-6-methoxypyridine, formed by the cleavage of the C-B bond. Heteroaryl boronic acids, especially those with ring nitrogens, are susceptible to this side reaction.[1]

  • Boroxine: The cyclic trimeric anhydride of the boronic acid. Boroxines are in equilibrium with the boronic acid and can complicate stoichiometry and analysis.[3][4]

  • Residual Palladium Catalyst: Often appears as a fine black precipitate (palladium black) or soluble colored species.

  • Unreacted Coupling Partner: The aryl or vinyl halide/triflate used in the reaction.

  • Ligand-Related Byproducts: For example, if triphenylphosphine is used as a ligand, triphenylphosphine oxide is a common, often difficult-to-remove, byproduct.

Q2: I've noticed my batch of this compound has a high "anhydride" content. What is this, and how does it affect my reaction?

A2: The "anhydride" is the boroxine form of your boronic acid. Boroxines are stable, six-membered rings formed by the dehydration and cyclotrimerization of three boronic acid molecules.[5][6] This is a reversible equilibrium; the presence of water favors the monomeric boronic acid, while its absence favors the boroxine.[3]

For your reaction, this has two main implications:

  • Stoichiometry: The molecular weight of the boroxine is different from three times the monomer. If you weigh out the material assuming it is purely the boronic acid, your molar equivalents will be incorrect. It is crucial to use the vendor-provided assay or determine the monomer/boroxine ratio by NMR to calculate the correct amount.

  • Reactivity: In many Suzuki couplings that use an aqueous base, the boroxine is hydrolyzed in situ back to the active boronic acid species.[4] However, under strictly anhydrous conditions, the boroxine itself may be the reacting species, potentially with different kinetics.

Q3: Why is removing residual boronic acid so challenging, and how does the pyridine ring influence this?

A3: The difficulty arises from the amphoteric nature of the molecule. It possesses both a weakly acidic boronic acid group (pKa typically 8-10) and a basic pyridine nitrogen (pKa of the conjugate acid is ~5-6).[7][8] This dual functionality complicates standard acid-base extractions. A simple basic wash to form the water-soluble boronate salt can be effective, but the product's solubility might also change depending on its own functional groups.[9] Furthermore, at acidic pH, the pyridine nitrogen protonates, rendering the molecule soluble in the aqueous phase, which can also lead to product loss if your desired compound is acid-sensitive or also carries a basic handle.

Troubleshooting Purification Workflows

This section provides solutions to specific experimental issues.

Issue 1: My crude NMR shows both my desired product and a significant amount of unreacted this compound. Standard chromatography gives poor separation.

Underlying Cause: The polarity of the starting boronic acid is often very similar to that of the coupled product, especially if the coupling partner is also a polar aromatic system. This co-elution is a common challenge.[10]

Solution: pH-Based Liquid-Liquid Extraction

This protocol leverages the acidic nature of the boronic acid to selectively move it into an aqueous layer, leaving your (presumably less acidic) product in the organic phase.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The boronic acid will be deprotonated to its anionic boronate form, which is highly soluble in the aqueous layer.[9][10] Perform this wash 2-3 times.

  • Neutralization Wash: Wash the organic layer with water, followed by brine, to remove any residual base and salt.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate in vacuo.

  • Analysis: Analyze the resulting material by TLC or LC-MS to confirm the removal of the boronic acid before proceeding to chromatography.

Expert Tip: If your desired product contains an acidic group (e.g., a phenol or carboxylic acid), this method may result in product loss. In such cases, consider using a milder base like a saturated sodium bicarbonate solution or proceed directly to specialized chromatography.

Issue 2: My column purification is complete, but the final product is a grey or black solid. What is this contamination and how do I remove it?

Underlying Cause: The discoloration is almost certainly due to residual palladium from the catalyst. While most palladium should be removed during the aqueous workup, fine particles of palladium black or soluble Pd species can persist.

Solution: Palladium Scavenging

Step-by-Step Protocol:

  • Re-dissolve: Dissolve the contaminated product in a suitable solvent (e.g., DCM, THF, or EtOAc).

  • Add Scavenger: Add a small amount of a scavenging agent. Common and effective choices include:

    • Activated Carbon: Add ~10 wt% of activated carbon and stir the solution for 30-60 minutes at room temperature.

    • Celite®: Pass the solution through a short plug of Celite®. This is effective for removing fine black particulates.

  • Filter: Filter the mixture through a pad of Celite® over filter paper to remove the scavenger and the adsorbed palladium. Ensure the Celite pad is washed with fresh solvent to recover all the product.

  • Concentrate: Remove the solvent in vacuo to yield the decolorized product.

Issue 3: Chromatography on silica gel gives broad, tailing peaks for my pyridine-containing product.

Underlying Cause: The acidic silanol groups on the surface of standard silica gel can interact strongly with the basic nitrogen of the pyridine ring.[11] This leads to poor peak shape and can even cause irreversible binding of the product to the column.

Solution: Modified Eluent or Alternative Stationary Phase

Option A: Eluent Modification

  • Add a Basic Modifier: For most applications, adding a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or pyridine) will neutralize the acidic sites on the silica. This dramatically improves peak shape by preventing the strong interaction.[12]

Option B: Alternative Chromatography

  • Reversed-Phase Chromatography: If the product is sufficiently non-polar, reversed-phase flash chromatography (using a C18-functionalized silica) can be an excellent alternative. The separation mechanism is different, and the issue of silanol interaction is minimized.[13]

  • Neutral Alumina: For very basic compounds, chromatography on neutral or basic alumina can be used instead of silica gel.

Purification Strategy Selection Table
Impurity TypePrimary Removal MethodSecondary/Alternative MethodKey Considerations
Unreacted Boronic Acid Basic Wash (e.g., 1M NaOH)Recrystallization; Specialized ChromatographyEnsure product is stable to base.[9]
Homocoupled Product Silica Gel ChromatographyRecrystallizationOften less polar than the desired product.
Protodeborylated Byproduct Silica Gel ChromatographyRecrystallizationPolarity is highly dependent on the main product structure.
Boroxine Aqueous Workup (hydrolyzes to monomer)N/AEnsure sufficient water is present during workup to drive equilibrium to the monomeric acid.[3][4]
Palladium Residues Filtration through Celite®Activated Carbon Treatment; Thiol-based scavengersChoose scavenger based on the nature of the Pd species (particulate vs. soluble).
Unreacted Aryl Halide Silica Gel ChromatographyRecrystallizationTypically non-polar and separates well from more polar products.

Visual Workflow: Troubleshooting Purification

The following decision tree provides a logical workflow for addressing common purification challenges encountered with products of this compound.

G start Identify Primary Purification Issue impurity_sm Starting Boronic Acid Remains start->impurity_sm impurity_pd Product is Dark/Black start->impurity_pd impurity_coelute Poor Separation on Silica start->impurity_coelute impurity_tailing Broad, Tailing Peaks on Column start->impurity_tailing solution_wash Perform Basic Wash (1M NaOH) to form soluble boronate salt impurity_sm->solution_wash Product is base-stable? solution_scavenge Treat with Activated Carbon or Filter through Celite® impurity_pd->solution_scavenge solution_recryst Attempt Recrystallization from suitable solvent system impurity_coelute->solution_recryst Is product crystalline? solution_rp Switch to Reversed-Phase (C18) Chromatography impurity_coelute->solution_rp Is product non-polar? solution_modifier Add 1% Triethylamine to Eluent to neutralize silica surface impurity_tailing->solution_modifier

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Strategies to Minimize Homocoupling in Reactions with 2-Methyl-6-methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing 2-Methyl-6-methoxypyridine-3-boronic acid in cross-coupling reactions. The electron-rich nature of this heteroaromatic boronic acid makes it a valuable building block, but it can also increase its propensity for undesired homocoupling, leading to reduced yields and complex purification challenges. This document provides in-depth, field-proven strategies and troubleshooting protocols to mitigate this specific side reaction.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling, and why is it a particular concern with this compound?

Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct.[1] In the context of your reagent, this would result in the formation of 2,2'-dimethyl-6,6'-dimethoxy-3,3'-bipyridine.

This side reaction is problematic for several reasons:

  • Reduced Yield: It consumes your boronic acid, lowering the potential yield of your desired cross-coupled product.

  • Complicated Purification: The homocoupled byproduct is often structurally similar to the target molecule, making separation by standard techniques like column chromatography difficult and time-consuming.[1]

The specific structure of this compound, with its electron-donating methyl and methoxy groups, increases the electron density on the pyridine ring. This heightened reactivity can make it more susceptible to oxidative side reactions, including homocoupling, compared to electron-deficient or sterically hindered boronic acids.

Q2: What are the primary mechanistic pathways that lead to homocoupling?

Understanding the root causes is critical for designing an effective suppression strategy. There are two principal, palladium-mediated pathways responsible for boronic acid homocoupling, which compete directly with the desired Suzuki-Miyaura catalytic cycle.

  • Oxygen-Mediated Homocoupling: This is often the dominant pathway. Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) intermediate can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[1][2][3]

  • Pd(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst, it can react directly with the boronic acid in a stoichiometric fashion before it is reduced to the active Pd(0) state.[2][4] This is especially prevalent at the beginning of the reaction.

Suzuki vs Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homocoupling Pathways pd0 Pd(0)Lₙ oa_complex Ar-Pd(II)-X(Lₙ) pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)-Ar'(Lₙ) oa_complex->trans_complex Transmetalation (Ar'-B(OH)₂ + Base) trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product pdII_source Pd(II) Source (e.g., Pd(OAc)₂ or O₂ oxidation) homo_intermediate Ar'-Pd(II)-Ar'(Lₙ) pdII_source->homo_intermediate 2 x Ar'-B(OH)₂ homo_product Ar'-Ar' (Byproduct) homo_intermediate->homo_product pd0_regen Pd(0)Lₙ homo_intermediate->pd0_regen Reductive Elimination

Diagram 1. Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Q3: My reaction shows significant homocoupling. What is the most critical parameter to address first?

Rigorous deoxygenation. The presence of dissolved oxygen is the most common and potent driver of homocoupling.[1][3] Before optimizing any other parameter, you must ensure your reaction is performed under strictly anaerobic conditions.

  • Best Practice: A subsurface sparge, where an inert gas (argon or nitrogen) is bubbled directly through the solvent and reaction mixture for 15-30 minutes, is highly effective.[1][2]

  • Gold Standard: For maximum oxygen removal, perform three to five "freeze-pump-thaw" cycles. This technique is especially recommended for sensitive or large-scale reactions.[1]

Simply maintaining a positive pressure of inert gas in the headspace is often insufficient to remove all dissolved oxygen.

Q4: How does my choice of palladium source impact homocoupling?

The oxidation state of your palladium source is a key factor.

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These can directly promote homocoupling as they must be reduced in situ to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules, especially at the reaction outset.[4]

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): Using a Pd(0) source is generally preferred as it bypasses the initial Pd(II)-mediated homocoupling pathway by directly entering the catalytic cycle.[4][5]

  • Modern Precatalysts (e.g., Buchwald G3/G4 Precatalysts): These are often the best choice. They are designed to cleanly and efficiently generate the active monoligated Pd(0) species upon activation, minimizing the concentration of palladium species that could promote side reactions.[4]

Q5: Which ligands are recommended to suppress homocoupling for this type of substrate?

Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For challenging substrates prone to side reactions, the choice of ligand is paramount.

General Principle: Use bulky, electron-rich phosphine ligands.

  • Mechanism of Action: Their steric bulk physically hinders the formation of the di-organopalladium intermediates required for homocoupling. Simultaneously, their strong electron-donating properties accelerate the desired reductive elimination step of the cross-coupling cycle, making it kinetically favored over competing pathways.[4][5]

Ligand TypeGeneral CharacteristicsImpact on HomocouplingRecommended Examples
Simple Phosphines Less bulky, less electron-donating.May permit significant homocoupling, especially under non-ideal conditions.PPh₃, P(o-tol)₃
Bulky Alkylphosphines Sterically demanding, strongly electron-donating.Generally effective at suppressing homocoupling by favoring the desired cycle.P(t-Bu)₃, PCy₃[6]
Biarylphosphines Highly bulky and electron-rich; designed for high catalyst turnover and stability.Highly effective; considered the state-of-the-art for suppressing homocoupling and other side reactions.XPhos, SPhos, RuPhos[4][5][7]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form very stable Pd complexes.Also highly effective, particularly for sterically hindered couplings.IPr, PEPPSI-IPr[4][6]
Table 1. Comparative guide to ligand selection for minimizing homocoupling.
Q6: Can the base I use make the homocoupling worse? What are the best practices for base selection?

Yes, the choice of base is critical. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation.[8] However, an overly strong or poorly soluble base can exacerbate side reactions.

General Principle: Use weaker inorganic bases that have good solubility in the reaction medium.

Base TypePropensity for HomocouplingRecommended ExamplesNotes
Strong Hydroxide Bases HighNaOH, KOHGenerally avoided as their high basicity can promote homocoupling and other side reactions like protodeboronation.[4]
Carbonate Bases Moderate to LowK₂CO₃, Cs₂CO₃Common and effective choices. Cs₂CO₃ is more soluble and basic, often giving better results but at a higher cost.[4][7]
Phosphate Bases LowK₃PO₄Often the preferred choice for sensitive substrates. It is a weaker, non-nucleophilic base that effectively promotes transmetalation while minimizing homocoupling.[4][6][7]
Table 2. Base selection guide for minimizing homocoupling.
Q7: Are there any additives that can actively suppress the formation of the homocoupled dimer?

Yes. The addition of a mild reducing agent can be a highly effective strategy.

Recommended Additive: Potassium formate (HCOOK).

  • Mechanism of Action: Potassium formate acts as an in situ reducing agent that can convert any stray Pd(II) species—formed either from the precatalyst or by oxidation—back to the active Pd(0) state.[2][9] This minimizes the concentration of Pd(II) available to catalyze the homocoupling pathway without being so strongly reducing that it interferes with the main catalytic cycle.[2]

  • Typical Loading: Use approximately 1.1 to 1.5 equivalents relative to the palladium catalyst.[2][5]

Part 2: Troubleshooting Guide & Protocols

Troubleshooting Workflow

If you are observing >5% homocoupling byproduct, follow this logical workflow to diagnose and solve the issue.

Diagram 2. A logical workflow for troubleshooting homocoupling.
Protocol 1: General Starting Protocol for Suzuki-Miyaura Coupling

This protocol represents a robust starting point and should be considered the baseline for optimization.

Materials:

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2.2-4.4 mol%, Ligand:Pd ratio of ~2.2:1)

  • K₃PO₄ (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water 10:1, degassed)

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.5 equiv), and SPhos (2.2 mol%).

  • Seal the vessel, and purge with argon or nitrogen for 10 minutes.

  • Add the degassed solvent (e.g., 1,4-Dioxane/Water) via syringe.

  • Perform a subsurface sparge of the reaction mixture with argon or nitrogen for an additional 15 minutes.

  • Under a positive pressure of inert gas, add the palladium source, Pd₂(dba)₃ (1 mol%).

  • Seal the vessel tightly and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and perform an aqueous workup.

  • Purify the crude product by column chromatography.

Protocol 2: Advanced Protocol for Suppressing Stubborn Homocoupling

This protocol incorporates multiple best-practice strategies and is designed for cases where homocoupling is particularly persistent.

Materials:

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • This compound (1.1 equiv)

  • SPhos Pd G3 Precatalyst (1-2 mol%)

  • K₃PO₄ (2.5 equiv)

  • Potassium Formate (HCOOK) (0.03 equiv, or 1.5 equiv relative to Pd)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), K₃PO₄ (2.5 equiv), and potassium formate (0.03 equiv).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Perform three freeze-pump-thaw cycles on the mixture to ensure complete deoxygenation.

  • Under a positive pressure of argon, add the SPhos Pd G3 Precatalyst (2 mol%).

  • Stir the mixture at room temperature for 5 minutes.

  • In a separate dry vial under argon, dissolve the this compound (1.1 equiv) in a small amount of degassed solvent.

  • Add the boronic acid solution to the reaction flask via syringe.

  • Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor, work up, and purify as described in Protocol 1.

References

Technical Support Center: Optimizing Suzuki Couplings with 2-Methyl-6-methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for improving the reaction rate and overall success of Suzuki-Miyaura cross-coupling reactions involving the sterically and electronically challenging substrate, 2-Methyl-6-methoxypyridine-3-boronic acid. As Senior Application Scientists, we have synthesized the following information from peer-reviewed literature and extensive field experience to help you overcome common hurdles in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound so slow or low-yielding?

A: This specific boronic acid presents a combination of steric and electronic challenges that can significantly hinder the Suzuki-Miyaura reaction. The primary reasons for poor performance are:

  • Steric Hindrance: The methyl group at the 2-position, adjacent to the boronic acid at the 3-position, creates significant steric bulk. This bulk can impede the crucial transmetalation step of the catalytic cycle, where the pyridine group is transferred to the palladium center.[1][2]

  • Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can act as a ligand and coordinate to the palladium catalyst. This coordination can lead to the formation of inactive or less active catalyst species, effectively "poisoning" the reaction.[1][3][4] The 6-methoxy group, being electron-donating, further increases the basicity of the pyridine nitrogen, exacerbating this issue.

  • Substrate Instability: Pyridine-2-boron reagents (in this case, a 3-boronic acid adjacent to a 2-substituent) are notoriously unstable and prone to rapid protodeboronation, where the C-B bond is cleaved by a proton source (like water in the solvent or from the base).[4][5][6][7]

Q2: What is the single most critical parameter I should optimize first to improve my reaction?

A: The catalyst system (palladium precursor and ligand) is unequivocally the most critical factor for success with this substrate.[1] Standard, general-purpose catalysts like Pd(PPh₃)₄ are often completely ineffective.[1][8] You must employ a catalyst system specifically designed to overcome steric hindrance and resist deactivation. This typically involves using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[1][9][10] These ligands form highly active, coordinatively unsaturated palladium(0) species that accelerate the key steps of the catalytic cycle.[1]

Q3: How significant is the risk of protodeboronation, and how can I prevent it?

A: The risk is very high, especially under standard Suzuki conditions that use aqueous bases. Protodeboronation is a major pathway for substrate decomposition and a common cause of low yields.[4] To minimize this side reaction:

  • Use Anhydrous Conditions: Whenever possible, use anhydrous solvents and non-aqueous bases.

  • Choose the Right Base: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often superior to aqueous sodium or potassium carbonate.[4]

  • Consider Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[4][11] These esters can often be used directly in the coupling reaction.[12]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Question: I have set up my reaction with this compound and an aryl halide, but after several hours, LC-MS analysis shows little to no desired product. What are the likely causes and how can I systematically troubleshoot this?

Answer: Low or zero conversion points to a fundamental issue with one or more components of the reaction. The cause is almost certainly related to the challenging nature of the substrate. Here is a breakdown of potential causes and solutions.

Causality and Strategic Solutions

  • Ineffective Catalyst/Ligand System: The default cause for failure with this substrate. The catalytic cycle, consisting of oxidative addition, transmetalation, and reductive elimination, has likely stalled.[13][14] Standard ligands like triphenylphosphine (PPh₃) are not sterically bulky enough to promote the difficult reductive elimination step required for hindered biaryls, and they do not sufficiently protect the palladium center from being sequestered by the pyridine nitrogen.[4]

    • Solution: Switch to a state-of-the-art catalyst system. Bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential.[10][15] These ligands create a sterically crowded and electron-rich environment around the palladium, which accelerates both oxidative addition and reductive elimination and discourages catalyst deactivation.[10]

    Table 1: Recommended Catalyst Systems for Hindered Pyridine Couplings

    Palladium Precursor Ligand Typical Loading (mol%) Key Advantages
    Pd₂(dba)₃ or Pd(OAc)₂ XPhos or SPhos 1-3% Pd, 2-6% Ligand Excellent for sterically demanding and electron-rich substrates; promotes fast reductive elimination.[4][16]
    Pd₂(dba)₃ RuPhos 1-3% Pd, 2-6% Ligand Particularly effective for heteroaryl couplings.[2]

    | PEPPSI™-IPr or [Pd(IPr)(cinnamyl)Cl] | (NHC Ligand) | 1-3% | Highly active and robust catalysts that are often effective when phosphine ligands fail.[9][17] |

  • Suboptimal Base Selection: The base plays a crucial role in the Suzuki reaction. It facilitates the transmetalation step by forming a more nucleophilic boronate species (R-B(OH)₃⁻).[18][19][20] A base that is too weak may not activate the boronic acid sufficiently, while certain aqueous bases can promote protodeboronation.[1][4]

    • Solution: Use a strong, non-nucleophilic base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often the most effective choices for difficult couplings as they provide high basicity while minimizing water content.[4]

  • Inappropriate Solvent: The solvent must be able to dissolve all reactants and intermediates and should be stable at the required reaction temperature. Polar aprotic solvents are generally preferred.

    • Solution: Screen common Suzuki solvents. 1,4-Dioxane, Toluene, or THF, often with a small amount of water (if compatible with your base and substrate stability), are standard choices.[21] For particularly stubborn reactions, a more polar solvent like DMF may improve solubility but requires careful degassing.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing low-yield reactions.

G start Low / No Yield cat_lig Change Catalyst System (e.g., Pd₂(dba)₃ + XPhos) start->cat_lig Step 1: Most Critical ester Use Boronate Ester (Pinacol Ester) start->ester Alternative Strategy: Minimize Protodeboronation base Optimize Base (e.g., K₃PO₄ or Cs₂CO₃) cat_lig->base Step 2 solvent Screen Solvents (Dioxane, Toluene, THF) base->solvent Step 3 temp Increase Temperature (80-110 °C) solvent->temp Step 4 end Successful Coupling temp->end ester->cat_lig

Caption: Troubleshooting Decision Tree for Low-Yield Suzuki Couplings.

Problem 2: Significant Side Product Formation

Question: My reaction is producing the desired product, but I'm also seeing significant amounts of homocoupled boronic acid (a pyridine-pyridine dimer) and/or dehalogenation of my coupling partner. How can I suppress these side reactions?

Answer: The formation of these byproducts points to specific, competing reaction pathways that can be minimized with careful experimental technique and optimization.

  • Homocoupling of the Boronic Acid: This side reaction, which forms a biaryl product from two molecules of the boronic acid, is most often caused by the presence of molecular oxygen in the reaction mixture.[4][22] Oxygen can participate in an alternative catalytic cycle that favors this outcome.

    • Solution: Rigorous Exclusion of Oxygen.

      • Degas Solvents: Before use, thoroughly degas your solvent(s). The most effective method is three consecutive "freeze-pump-thaw" cycles. Alternatively, sparging the solvent with a stream of inert gas (argon or high-purity nitrogen) for at least 30-60 minutes can be effective.[4]

      • Inert Atmosphere: Assemble your reaction glassware while hot from the oven and allow it to cool under a stream of inert gas. Add all solid reagents, then seal the vessel and perform several cycles of evacuating the headspace and backfilling with inert gas.[23] Add the degassed solvents via syringe. Maintain a positive pressure of inert gas throughout the reaction.

  • Dehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can happen through various pathways, but it often involves trace water or other proton sources reacting with intermediates in the catalytic cycle.

    • Solution: Use Anhydrous Conditions. Ensure all glassware is rigorously dried. Use anhydrous solvents and consider a base like potassium trimethylsilanolate (KOSiMe₃) for strictly anhydrous conditions if other methods fail.

  • Protodeboronation: As discussed in the FAQs, this is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen. It is a major competitive pathway for your starting material.

    • Solution: Protect the Boronic Acid. The most robust solution is to convert the boronic acid to a pinacol boronate ester. This significantly increases stability towards protodeboronation and often leads to cleaner reactions and higher yields.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The reaction proceeds through three main steps, each of which can be a bottleneck with a challenging substrate.

G pd0 Pd(0)L₂ (Active Catalyst) pd_complex_A R¹-Pd(II)L₂-X pd0->pd_complex_A + R¹-X re_label Reductive Elimination pd_complex_B R¹-Pd(II)L₂-R² pd_complex_A->pd_complex_B + [R²-B(OH)₃]⁻ oa_label Oxidative Addition pd_complex_B->pd0 trans_label Transmetalation re_label->pd_complex_B R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

With this compound, the Transmetalation step is slowed by steric hindrance, and the Reductive Elimination step to form the final C-C bond can also be difficult. The pyridine nitrogen can bind to any of the palladium species, removing it from the cycle.

General Experimental Protocol

This is a robust starting protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. It must be optimized for each specific aryl halide partner.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv.)

  • This compound (or its pinacol ester) (1.5 mmol, 1.5 equiv.)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • XPhos (0.044 mmol, 4.4 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv.)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under a positive pressure of argon, add the aryl bromide, this compound, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube with a septum, then evacuate the headspace and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[23]

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block set to 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[13]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 2-Methyl-6-methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, heterocyclic boronic acids are indispensable building blocks, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling. 2-Methyl-6-methoxypyridine-3-boronic acid is one such reagent, offering a unique combination of a nucleophilic pyridine core and a reactive boronic acid moiety. Its precise structural and purity profile is paramount to ensure reaction efficiency, yield, and the ultimate integrity of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the essential analytical techniques required for the comprehensive characterization of this compound. We move beyond mere procedural lists to explain the scientific rationale behind selecting each technique, creating an integrated workflow that ensures the identity, purity, and stability of this critical reagent are unequivocally confirmed.

Part 1: Definitive Structural Elucidation

The first and most critical step is to confirm that the material in the bottle is indeed this compound. For this, we turn to the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which interrogate the molecule's atomic connectivity and molecular mass, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the cornerstone of structural characterization in organic chemistry. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹¹B), we can map the molecule's complete covalent framework.

Causality of Choice: For a molecule like this compound, a multi-nuclear NMR approach is non-negotiable.

  • ¹H NMR confirms the presence and connectivity of all hydrogen atoms, revealing the substitution pattern on the pyridine ring and the identity of the methyl and methoxy groups.

  • ¹³C NMR provides a count of unique carbon environments, corroborating the structure deduced from the proton spectrum.

  • ¹¹B NMR is the definitive test for the boronic acid functional group. Boronic acids typically exhibit a broad signal in a characteristic chemical shift range, providing direct evidence of the boron center. Solid-state NMR can also be a powerful tool for studying the structural homogeneity of organoboron compounds.[1]

  • Sample Preparation: Dissolve ~5-10 mg of the boronic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of exchangeable protons (B(OH )₂).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key expected signals include two aromatic protons on the pyridine ring, a singlet for the methoxy group (~3.9 ppm), and a singlet for the methyl group (~2.5 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Expect signals for the six carbons of the pyridine ring and the two methyl/methoxy carbons.

  • ¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum. A broad singlet between δ 20-30 ppm is characteristic of a trigonal planar arylboronic acid.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 acq_H Acquire 1H Spectrum prep->acq_H Load into Spectrometer acq_C Acquire 13C Spectrum acq_H->acq_C acq_B Acquire 11B Spectrum acq_C->acq_B analysis Integrate & Assign Signals acq_B->analysis confirm Confirm Connectivity, Functional Groups, & Boron Presence analysis->confirm

NMR analysis workflow for structural confirmation.
Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides the exact molecular weight of the compound, offering a crucial piece of confirmatory evidence. Electrospray Ionization (ESI) is the preferred method for this type of polar molecule.

Causality of Choice: While NMR defines the structure, MS confirms the elemental composition. A key challenge in the MS analysis of boronic acids is their propensity to undergo dehydration in the gas phase to form cyclic anhydrides, known as boroxines.[2][3] Recognizing this phenomenon is a mark of experience. An analyst expecting only the [M+H]⁺ ion might be misled by the prominent peak of the trimeric boroxine. A high-resolution mass spectrometer (HRMS) is essential for calculating the exact mass and confirming the molecular formula.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Chromatography (Optional but Recommended): Use a short C18 column with a rapid gradient (e.g., water/acetonitrile with 0.1% formic acid) to introduce the sample. This helps to separate the analyte from potential non-volatile impurities.

  • MS Acquisition: Acquire data in positive ion ESI mode. Look for the protonated molecular ion [M+H]⁺ at m/z 167.97.

  • Data Analysis:

    • Confirm the exact mass using HRMS. The calculated monoisotopic mass for C₇H₁₀BNO₃ is 167.0754.

    • Screen for the presence of the dehydrated trimeric boroxine species.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_analysis Data Analysis prep Prepare 0.1 mg/mL solution in MeOH or ACN/H2O inject Inject into LC-MS System (Positive ESI Mode) prep->inject analysis Identify [M+H]+ Ion inject->analysis confirm Confirm Exact Mass (HRMS) & Check for Boroxines analysis->confirm

LC-MS workflow for molecular weight confirmation.

Part 2: Quantifying Purity and Impurities

Once identity is confirmed, determining purity is the next critical hurdle. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this task.

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

HPLC separates the main compound from any impurities, allowing for precise quantification. For boronic acids, Reversed-Phase HPLC (RP-HPLC) is the most common approach.

Causality of Choice: The choice of column and mobile phase is critical for boronic acids. Due to the polar boronic acid group, these compounds can be poorly retained on standard C18 columns.[4] Furthermore, residual silanols on silica-based columns can lead to peak tailing or on-column degradation.[5] Therefore, a systematic screening of columns is often necessary to achieve optimal separation. An alternative is to use mixed-mode or HILIC columns, which offer different retention mechanisms better suited for polar analytes.[5][6]

  • System: An HPLC system with a UV detector.

  • Column: A modern, base-deactivated C18 column (e.g., Waters XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or a wavelength determined by a UV scan of the analyte.

  • Analysis: Integrate the peak areas to determine the purity (% area). LC-MS can be used subsequently to identify the mass of any observed impurities.[2]

Part 3: Solid-State and Functional Group Characterization

Beyond identity and purity, understanding the solid-state properties and confirming the presence of key functional groups provides a complete picture of the material.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR is a rapid, non-destructive technique that confirms the presence of specific chemical bonds and functional groups.

Causality of Choice: For this compound, FT-IR serves as a quick quality control check. It can instantly verify the presence of the O-H and B-O bonds of the boronic acid, the C-O bond of the methoxy group, and the characteristic vibrations of the pyridine ring.[7][8]

Expected Vibrational Bands:

  • ~3300 cm⁻¹ (broad): O-H stretching of the boronic acid, often showing hydrogen bonding.[9]

  • ~2950 cm⁻¹: C-H stretching of the methyl and methoxy groups.

  • ~1600-1400 cm⁻¹: Aromatic C=C and C=N stretching of the pyridine ring.

  • ~1350 cm⁻¹: B-O stretching, a key indicator for the boronic acid.[8]

  • ~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.

Single Crystal X-ray Diffraction: The Absolute Structure

When an unambiguous 3D structure is required, single-crystal X-ray diffraction is the definitive method.

Causality of Choice: While not a routine QC technique, X-ray crystallography provides the ultimate proof of structure and reveals how molecules pack in the solid state. For boronic acids, it visualizes the extensive hydrogen-bonding networks that are typically formed, which dictate physical properties like melting point and solubility.[10][11][12]

Thermal Analysis (TGA/DSC): The Stability Profile

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) probe the material's response to heat.

Causality of Choice: Many boronic acids have very high melting points or decompose before melting.[13]

  • DSC can determine the melting point and detect other thermal events like phase transitions.

  • TGA measures weight loss as a function of temperature, indicating the onset of thermal decomposition or the loss of residual solvent or water. This is crucial for understanding the material's stability under storage and reaction conditions.

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedSample AmountThroughputKey Advantage for this MoleculeKey Limitation
¹H, ¹³C, ¹¹B NMR Complete covalent structure, atomic connectivity5-10 mgMediumDefinitive structural proof and direct confirmation of the boron centerRelatively low throughput; requires soluble sample
LC-MS (HRMS) Molecular weight, elemental formula< 0.1 mgHighHigh sensitivity confirmation of molecular formula; impurity IDPotential for in-source dehydration (boroxine formation) can complicate interpretation[3]
HPLC-UV Purity, quantification of impurities< 0.1 mgHighGold standard for purity assessment and quality controlMethod development can be challenging due to the analyte's polarity[4]
FT-IR Presence of key functional groups< 1 mgVery HighRapid and non-destructive QC check for functional group integrityProvides no information on purity or isomeric composition
X-ray Diffraction Absolute 3D structure, crystal packingSingle CrystalLowUnambiguous proof of structure and intermolecular interactions[10]Requires a suitable single crystal, which can be difficult to grow
TGA / DSC Thermal stability, melting point, decomposition2-5 mgMediumEssential for determining thermal stability and processing limitsDoes not provide structural information

Conclusion: An Integrated Analytical Strategy

A single analytical technique is never sufficient for the complete characterization of a critical raw material like this compound. A robust, self-validating analytical package relies on the orthogonal data provided by a combination of methods. The workflow begins with NMR and MS to unequivocally confirm the molecular identity. This is followed by HPLC-UV to rigorously establish purity and quantify impurities. Finally, FT-IR and Thermal Analysis provide rapid, crucial data on functional group integrity and thermal stability. Together, these techniques provide the comprehensive data package required by researchers and drug development professionals to confidently use this versatile building block in the synthesis of next-generation therapeutics.

References

A Comparative Guide to the Reactivity of 2-Methyl-6-methoxypyridine-3-boronic Acid and Its Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of C-C bonds. The judicious selection of coupling partners is critical for reaction efficiency, yield, and the overall success of a synthetic campaign. Substituted pyridineboronic acids are a vital class of reagents, enabling the incorporation of the ubiquitous pyridine moiety into complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of 2-Methyl-6-methoxypyridine-3-boronic acid and its structural isomers. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for their performance in Suzuki-Miyaura coupling reactions, supported by experimental considerations and detailed protocols.

Understanding the Reactivity Landscape: Electronic and Steric Influences

The reactivity of a pyridineboronic acid in the Suzuki-Miyaura catalytic cycle is fundamentally governed by the electronic nature of the pyridine ring and the steric environment around the boronic acid moiety. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally decreases the electron density of the ring and can impact the transmetalation step. Substituents on the ring can either exacerbate or mitigate this effect, and their placement relative to the boronic acid group is a key determinant of reactivity.

The methyl group (-CH₃) is a weak electron-donating group through induction and hyperconjugation. Conversely, the methoxy group (-OCH₃) exhibits a dual electronic nature; it is electron-withdrawing inductively but can be electron-donating through resonance, particularly when positioned ortho or para to the reaction center. The interplay of these effects, combined with the steric hindrance imposed by these groups, dictates the overall reactivity of the boronic acid isomer.

A critical consideration for pyridinylboronic acids is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can lead to catalyst inhibition. This is particularly pronounced for 2-pyridylboronic acids, a phenomenon often referred to as the "2-pyridyl problem".[1] The steric and electronic environment around the nitrogen atom, as influenced by adjacent substituents, can modulate the extent of this catalyst poisoning.

Isomer-Specific Reactivity Profiles

Let us consider the target compound, This compound , and its hypothetical isomers to illustrate the expected reactivity trends.

IsomerStructureExpected Reactivity in Suzuki-Miyaura Coupling
This compound Moderate to Good: The methyl group at the 2-position provides some steric shielding to the adjacent nitrogen, potentially reducing catalyst inhibition. The methoxy group at the 6-position is electronically distant and its effect is primarily inductive and weakly electron-withdrawing. The boronic acid at the 3-position is in a relatively unhindered position.
2-Methoxy-6-methylpyridine-3-boronic acid Moderate to Good: Similar to its isomer above, the substituent at the 2-position (methoxy) can sterically hinder the nitrogen. The electronic effect of the methoxy group at the 2-position is a combination of induction (withdrawing) and resonance (donating), which can influence the nucleophilicity of the boronic acid.
4-Methyl-2-methoxypyridine-3-boronic acid Potentially Lower: The methoxy group at the 2-position can still present some steric hindrance to the nitrogen, but the boronic acid at the 3-position is now adjacent to a methyl group at the 4-position. This could introduce some steric hindrance around the boronic acid, potentially slowing down the transmetalation step.
5-Methoxy-2-methylpyridine-3-boronic acid Good: The methyl group at the 2-position provides steric protection for the nitrogen. The methoxy group at the 5-position is meta to the boronic acid, and its electronic influence will be primarily inductive (electron-withdrawing), which could slightly decrease the nucleophilicity of the boronic acid. However, the boronic acid itself is in a sterically accessible position.

It is important to note that while these predictions are based on established chemical principles, the actual reactivity can be highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.[2][3]

Experimental Design for Comparative Reactivity Studies

To empirically determine the relative reactivity of these isomers, a standardized experimental protocol is essential. This ensures that any observed differences in reaction outcomes can be confidently attributed to the intrinsic properties of the boronic acid isomers.

Diagram of Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis prep_reactants Prepare Stock Solutions: - Aryl Halide - Boronic Acid Isomers - Internal Standard reaction_vials Dispense Reactants, Catalyst, and Base into Reaction Vials prep_reactants->reaction_vials prep_catalyst Prepare Catalyst/Ligand Solution prep_catalyst->reaction_vials prep_base Prepare Base Solution prep_base->reaction_vials run_reaction Run Reactions under Identical Conditions (Temperature, Time, Stirring) reaction_vials->run_reaction sampling Take Aliquots at Defined Time Points run_reaction->sampling quench Quench Reaction sampling->quench analysis Analyze by HPLC/GC-MS for Yield and Conversion quench->analysis G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal Ar-B(OH)2 (Base) PdII_R_Ar R-Pd(II)L_n-Ar Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Product R-Ar RedElim->Product

References

A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Analysis of 2-Methyl-6-methoxypyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling in Modern Chemistry

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] For researchers in drug discovery and materials science, this reaction is an indispensable tool for constructing biaryl and hetero-biaryl scaffolds, which are core components of countless pharmaceuticals and functional materials.[2][4][5][6][7][8]

Among the vast arsenal of building blocks, pyridine boronic acids are of paramount importance, allowing for the direct incorporation of the pyridine moiety—a privileged heterocycle in medicinal chemistry. However, not all pyridine boronic acids are created equal. Their reactivity is exquisitely sensitive to the substitution pattern on the pyridine ring. This guide provides an in-depth comparison of 2-Methyl-6-methoxypyridine-3-boronic acid against other common pyridine boronic acids, explaining the fundamental principles that govern their performance and providing actionable experimental insights.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

To understand the nuances of different boronic acids, one must first grasp the fundamental mechanism of the reaction. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of base, catalyst, and ligand is critical for navigating this cycle efficiently.[9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl + Ar¹-X Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl + Ar²-B(OR)₃⁻ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0  Regenerates  Catalyst Product Ar¹-Ar² Product RedElim->Product Boronate Ar²-B(OR)₃⁻ (Activated Boronic Acid) Boronate->Transmetalation Base Base (e.g., K₃PO₄) BoronicAcid Ar²-B(OH)₂ BoronicAcid->Boronate + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[9][10][11] The nature of the substituents on both the aryl halide (Ar¹-X) and the boronic acid (Ar²-B(OH)₂) dramatically influences the rates of these steps.

The "Pyridine Problem": A Persistent Challenge in Cross-Coupling

The lone pair of electrons on the pyridine nitrogen atom can be a double-edged sword. While integral to the molecule's biological activity, it can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This issue is most pronounced with 2-pyridylboronic acids , where the proximity of the nitrogen and the boronic acid creates a strong chelating effect.[4][12]

Furthermore, heteroaryl boronic acids, particularly electron-deficient ones, are often susceptible to protodeboronation—a side reaction where the C-B bond is cleaved by a proton source (like water), destroying the reagent.[10][13][14]

Pyridine_Problem cluster_2_pyridyl 2-Pyridylboronic Acid cluster_3_pyridyl 3-Pyridylboronic Acid N_Coord Nitrogen Lone Pair Catalyst Inhibition Catalyst Inhibition N_Coord->Catalyst Inhibition Chelates Pd B_Acid Boronic Acid Group Protodeboronation Protodeboronation B_Acid->Protodeboronation Unstable C-B bond N_Distal Distal Nitrogen Reduced Inhibition Reduced Inhibition N_Distal->Reduced Inhibition No chelation B_Acid_3 Boronic Acid Group Generally More Stable Generally More Stable B_Acid_3->Generally More Stable

Caption: Key challenges associated with 2-pyridyl vs. 3-pyridyl boronic acids.

Focus Reagent: this compound

This specific reagent is uniquely positioned to be a highly effective coupling partner. Let's dissect its structure:

  • Boronic Acid at the 3-Position: This is the most significant feature. By placing the boronic acid at C3, it avoids the direct chelation and catalyst inhibition issues that plague 2-pyridyl isomers.

  • Electron-Donating Groups (EDGs): Both the 6-methoxy (-OMe) and 2-methyl (-Me) groups are electron-donating. This increases the electron density of the pyridine ring, making the boronic acid more nucleophilic and generally accelerating the crucial transmetalation step.[15]

  • Steric Hindrance: The 2-methyl group provides steric bulk adjacent to the pyridine nitrogen. This can be advantageous, as it may sterically shield the nitrogen's lone pair, further preventing unwanted coordination with the palladium catalyst.[16]

Hypothesis: this compound is expected to be a highly reactive and robust coupling partner, outperforming unsubstituted, electron-poor, and 2-substituted pyridine boronic acids due to a favorable combination of electronic and steric effects.

Comparative Performance Analysis

The true measure of a reagent's utility is its performance in the flask. The following table summarizes representative Suzuki-Miyaura coupling reactions, comparing this compound with other isomers.

Disclaimer: The following data is synthesized from multiple sources. Reaction conditions are not identical and yields are not directly comparable. This table is intended to illustrate general reactivity trends and successful strategies for each substrate class.

Boronic Acid SubstrateCoupling PartnerCatalyst / LigandBase / SolventTemp (°C)Yield (%)Key Observations & Rationale
This compound 5-BromopyrimidinePd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O100~90% (Est.)High Reactivity: EDGs (-Me, -OMe) activate the ring for efficient transmetalation. C3-position avoids catalyst poisoning.[17]
Pyridine-3-boronic acid4-BromophenylethanoneNiCl₂·6H₂O / ProPhos*K₃PO₄ / i-PrOH7095%Good Baseline: The unsubstituted 3-pyridyl isomer is generally a reliable coupling partner.
2-Fluoropyridine-3-boronic acid4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄ / Dioxane:H₂O10088%Electron-Withdrawing Effect: The 2-fluoro group reduces the Lewis basicity of the nitrogen, preventing catalyst inhibition.[2]
2-Chloropyridine-3-boronic acidPhenylboronic acidPd(PPh₃)₄Na₂CO₃ / DME8085%Reduced Basicity: Similar to the 2-fluoro analog, the chloro-substituent diminishes catalyst coordination issues.[18]
Pyridine-2-boronic acid (as pinacol ester)4-ChlorotoluenePd₂(dba)₃ / XPhos Precat.K₃PO₄ / t-AmylOH10092%The "2-Pyridyl Problem": Requires highly active, specialized catalyst systems and often more stable boronate esters to overcome protodeboronation and catalyst inhibition.[4][19]
6-Methylpyridine-2-boronic acid4-ChloroanisolePd(OAc)₂ / SPhosK₃PO₄ / Toluene:H₂O10085%Steric Shielding: The 6-methyl group can partially block the nitrogen, mitigating some of the "2-pyridyl problem," but specialized ligands are still often necessary.

Experimental Protocols and Workflow

Success in Suzuki-Miyaura coupling hinges on meticulous experimental technique, particularly the exclusion of oxygen and the careful selection of reagents.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling with reagents like this compound.

Materials:

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., high-purity argon or nitrogen) for 10-15 minutes. This is a critical step to prevent catalyst oxidation.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring. For microwave-assisted reactions, temperatures may be higher (100-150 °C) with shorter reaction times.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[20]

Suzuki_Workflow start Start prep 1. Prepare Vessel (Oven-dried, stir bar) start->prep add_solids 2. Add Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) prep->add_solids inert 3. Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂) add_solids->inert add_solvent 4. Add Degassed Solvent inert->add_solvent react 5. Heat Reaction (80-120°C with stirring) add_solvent->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Aqueous Workup (Dilute, wash with H₂O & brine) monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify end End purify->end

References

A Senior Application Scientist's Guide to 2-Methyl-6-methoxypyridine-3-boronic Acid in Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block for Modern Synthesis

In the landscape of medicinal chemistry and materials science, substituted pyridines are privileged scaffolds, integral to the function of numerous pharmaceuticals and advanced materials.[1] The efficient synthesis of these complex structures hinges on the availability of versatile and reactive building blocks. 2-Methyl-6-methoxypyridine-3-boronic acid (CAS 1000802-75-4) has emerged as a particularly valuable reagent for this purpose.

This guide provides an in-depth analysis of the performance of this compound in various catalytic systems, primarily focusing on the Suzuki-Miyaura cross-coupling reaction. We will delve into the structural nuances that dictate its reactivity, compare its performance with relevant alternatives using experimental data, and provide robust protocols to empower researchers in their synthetic endeavors.

The unique structure of this boronic acid, featuring two electron-donating groups (methyl and methoxy) on the pyridine ring, significantly influences its electronic properties and steric profile. These features enhance its utility in creating highly substituted biaryl and heteroaryl compounds, which are often key to modulating the biological activity and pharmacokinetic profiles of drug candidates.[1][2]

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and reliability.[3] The performance of a boronic acid in this catalytic cycle is governed by its stability and its efficiency in the transmetalation step.

Structural Considerations and Expected Reactivity

The reactivity of this compound is dictated by a balance of electronic and steric effects:

  • Electronic Effects : The presence of the electron-donating methoxy (-OMe) and methyl (-Me) groups increases the electron density on the pyridine ring. This enhances the nucleophilicity of the organoboron species, which can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[4] Electron-rich boronic acids are often observed to be highly effective coupling partners.[4][5]

  • Steric Effects : The 2-methyl and 6-methoxy groups are positioned ortho to the nitrogen and the C-B bond, respectively. While steric hindrance can sometimes impede coupling reactions, the methoxy group ortho to the boronic acid does not appear to significantly hinder the reaction for similar substrates.[6] However, the overall substitution pattern requires careful selection of catalyst and ligand to achieve optimal results.

  • The "2-Pyridyl Problem" Mitigation : A common challenge with 2-pyridylboronic acids is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to inhibition or deactivation.[7][8] For 3-pyridylboronic acids like our compound of interest, this issue is significantly less pronounced. The substitution at the 2- and 6-positions may further disfavor catalyst poisoning by sterically shielding the nitrogen atom.

Comparative Performance Data

While direct side-by-side comparative studies for this compound are not extensively published, we can collate data from various sources involving this reagent and structurally similar analogs to provide a clear performance benchmark. The following table summarizes yields achieved in Suzuki-Miyaura couplings with various aryl and heteroaryl halides.

Boronic Acid/EsterCoupling PartnerCatalyst / LigandBase / SolventYield (%)Reference
Pyridyl-2-boronic esters (General)Various Aryl BromidesPd Phosphine Oxide/Chloride ComplexesK₃PO₄ / DioxaneModerate[8]
2,3-dichloro-4-pyridylboronic acid3-BromoquinolinePᵗBu₃ / Pd(PPh₃)₂Cl₂Na₂CO₃ / Dioxane>80%[6]
2-ethoxypyridin-3-ylboronic acid2-ChloropyrazinePd(PPh₃)₄Na₂CO₃ / Toluene/EtOH/H₂O65%[9]
6-chloro-2-methoxypyridin-3-ylboronic acid2-ChloropyrazinePd(PPh₃)₄Na₂CO₃ / Toluene/EtOH/H₂O72%[9]
2-Methoxypyridine-3-boronic acidAryl HalidesEmployed in various syntheses(Not specified)N/A[10][11]
(6-Methylpyridin-3-yl)boronic acid2-Chloro-3-(trifluoromethyl)pyridine(Not specified)(Not specified)N/A[12]

This table is a synthesis of data from multiple sources to illustrate the general performance of related compounds. Reaction conditions are a critical factor and yields may vary.

The data suggests that pyridine boronic acids with electron-donating alkoxy groups, such as 2-ethoxypyridin-3-ylboronic acid and 6-chloro-2-methoxypyridin-3-ylboronic acid, are effective coupling partners, providing good to excellent yields.[9] This strongly supports the expected high reactivity of this compound.

Key Experimental Considerations & Protocols

The success of a Suzuki-Miyaura coupling is highly dependent on the careful optimization of reaction parameters.

Catalyst and Ligand Selection

For challenging couplings involving heteroaryl boronic acids, the choice of palladium catalyst and phosphine ligand is paramount.

  • Palladium Pre-catalysts : Air-stable palladium complexes such as Pd(PPh₃)₄, PdCl₂(dppf), and palladium phosphine oxide complexes are often effective.[8][9]

  • Ligands : Electron-rich and bulky phosphine ligands like XPhos or RuPhos can be beneficial, particularly when dealing with less reactive coupling partners or sterically hindered substrates.[3][13] They promote the oxidative addition step and stabilize the active catalytic species.

Base and Solvent System

The base plays a crucial role in the activation of the boronic acid for transmetalation.

  • Bases : A range of bases can be employed, with aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) being common and effective choices.[6][8] The choice of base can significantly impact yield and should be screened for optimal performance.

  • Solvents : A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reaction components.

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from established methods for similar substrates and serves as a robust starting point.[5][14]

Objective: To couple an aryl bromide with a substituted pyridine boronic acid.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes by evacuating and backfilling the flask three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-18 hours.

  • Work-up: After the reaction has cooled to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure biaryl product.

Visualizing the Process: Catalytic Cycle and Workflow

To better understand the underlying mechanisms and procedural flow, the following diagrams are provided.

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X L2 B->C D Transmetalation C->D E Ar-Pd(II)-Ar' L2 D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G H Ar-X (Aryl Halide) H->B I Ar'-B(OH)2 (Boronic Acid) J Base I->J K [Ar'-B(OH)3]- J->K K->D

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow A 1. Reagent Addition (Aryl Halide, Boronic Acid, Catalyst, Base) B 2. Inert Atmosphere (Purge with Ar or N2) A->B C 3. Solvent Addition (Degassed Dioxane/Water) B->C D 4. Heating & Stirring (90-100 °C, 8-18h) C->D E 5. Reaction Work-up (Extraction with EtOAc) D->E F 6. Purification (Column Chromatography) E->F G Pure Product F->G

Caption: General Experimental Workflow for Suzuki Coupling.

Performance in Other Catalytic Systems

While the Suzuki-Miyaura coupling is the primary application for boronic acids, their utility extends to other important transformations.

  • Chan-Lam Coupling: This copper-catalyzed reaction forms C-N or C-O bonds. Arylboronic acids are key coupling partners.[15] The electron-rich nature of this compound suggests it would be a competent partner in Chan-Lam couplings, enabling the synthesis of heteroaryl amines and ethers.

  • Buchwald-Hartwig Amination: While this palladium-catalyzed C-N bond formation typically uses aryl halides, variations involving boronic acid derivatives have been developed.[15] This opens another potential avenue for the application of this versatile building block.

Conclusion and Outlook

This compound stands out as a highly valuable and reactive building block for the synthesis of complex, substituted pyridine derivatives. Its electron-rich nature generally promotes efficient participation in Suzuki-Miyaura cross-coupling reactions, leading to good or high yields of desired products. The strategic placement of its substituents mitigates common challenges associated with pyridine-based reagents.

For researchers and drug development professionals, this boronic acid offers a reliable tool for accessing novel chemical space. The key to unlocking its full potential lies in the rational selection of catalytic systems, including appropriate ligands and bases, to accommodate the specific steric and electronic demands of the desired coupling partners. As synthetic methodologies continue to advance, the applications for well-designed, functionalized building blocks like this compound will undoubtedly continue to expand.

References

A Comparative Study on the Stability of Substituted Pyridine Boronic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, pyridine boronic acids are indispensable reagents in modern synthetic chemistry, particularly for the construction of carbon-carbon and carbon-heteroatom bonds. Their utility, however, is often shadowed by concerns regarding their stability. This guide provides an in-depth comparative analysis of the stability of substituted pyridine boronic acids, offering insights into the factors governing their shelf-life and reaction performance. We will delve into the primary degradation pathways, showcase effective stabilization strategies, and provide robust experimental protocols for assessing stability in your own laboratory.

The Dichotomy of Stability: Positional Isomers and Their Fates

The stability of a pyridine boronic acid is fundamentally dictated by the position of the boronic acid moiety on the pyridine ring. A striking difference in stability is observed between the various constitutional isomers.

3- and 4-Pyridylboronic Acids: The Stable Workhorses

Generally, 3- and 4-pyridylboronic acids exhibit good stability, making them reliable reagents in a wide array of chemical transformations.[1] Their electronic structure does not promote the degradation pathways that plague their 2-substituted counterparts.

2-Pyridylboronic Acids: A Notorious Instability

In stark contrast, 2-pyridylboronic acids are notoriously unstable compounds.[2][3][4] This inherent instability poses a significant challenge for their storage, handling, and application in synthesis, often leading to diminished yields and the formation of unwanted byproducts in cross-coupling reactions.[3][4] The primary culprit behind this instability is their propensity to undergo rapid protodeboronation.[2][3][5]

Unraveling the Degradation Pathways

Two principal degradation pathways are responsible for the decomposition of pyridine boronic acids: protodeboronation and oxidation.

Protodeboronation: The Arch-Nemesis of 2-Pyridylboronic Acids

Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3][5] This process is a significant undesired side reaction, as it consumes the boronic acid and generates the corresponding unsubstituted pyridine, which can complicate product purification.[3]

The mechanism of protodeboronation in 2-pyridylboronic acid is particularly fascinating and counterintuitive. Under neutral pH conditions, the molecule exists in equilibrium with a zwitterionic form. This zwitterion is highly susceptible to unimolecular fragmentation of the C-B bond, leading to rapid protodeboronation.[1][5][6] Interestingly, the rate of this degradation is at its maximum at neutral pH. The addition of either acid or base can shift the equilibrium away from the reactive zwitterionic species, thereby attenuating the rate of protodeboronation.[1][3][5][6]

Caption: Major degradation pathways of pyridine boronic acids.

Oxidative Degradation: A Universal Threat

Oxidative degradation is another pathway that can affect all isomers of pyridine boronic acids. In the presence of oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen over prolonged periods, the carbon-boron bond can be cleaved to yield the corresponding pyridinol (hydroxypyridine).[7][8] This process is a concern for the long-term storage and handling of these reagents.

Strategies for Taming Instability

To harness the synthetic potential of pyridine boronic acids, particularly the challenging 2-pyridyl derivatives, several effective stabilization strategies have been developed.

The Power of Protection: Boronate Esters

A widely adopted strategy is the conversion of the boronic acid to a more stable boronate ester.

  • Pinacol Esters: These are commonly used and offer greater robustness compared to the free boronic acids.[3][9][10] They are often stable enough for purification by silica gel chromatography.

  • MIDA (N-methyliminodiacetic acid) Esters: MIDA boronates have emerged as a superior class of stable surrogates. They are typically crystalline, air-stable solids with a long shelf-life.[4][11][12] A key advantage of MIDA boronates is their ability to participate in "slow-release" cross-coupling reactions. Under specific basic conditions, the MIDA ester is slowly hydrolyzed in situ to generate the active boronic acid at a low concentration, which then rapidly engages in the desired coupling reaction, minimizing the opportunity for degradation.[4][11]

  • N-phenyldiethanolamine (PDEA) Esters: These esters also provide enhanced stability through the formation of an intramolecular dative bond between the nitrogen of the diethanolamine moiety and the boron atom.[13]

Other Protective Measures
  • Organotrifluoroborates: Conversion to the corresponding potassium organotrifluoroborate salt (R-BF3K) can significantly enhance stability.[3] These salts are often crystalline, free-flowing solids that are less prone to dehydration and protodeboronation.

  • Additives in Cross-Coupling Reactions: For in situ applications, especially with unstable 2-pyridylboronic acids, the addition of copper salts has been shown to promote the desired cross-coupling reaction, outcompeting the degradation pathway.[4]

The following table provides a comparative overview of the stability of different forms of pyridine boronic acids.

Compound Type Relative Stability Key Advantages Common Applications
2-Pyridylboronic AcidLowCommercially availableUse in situ with stabilization
3-Pyridylboronic AcidHighStable, reliable reagentGeneral cross-coupling
4-Pyridylboronic AcidHighStable, reliable reagentGeneral cross-coupling
Pyridineboronic Acid Pinacol EsterModerate-HighImproved stability over boronic acidSuzuki-Miyaura coupling
Pyridine MIDA BoronateVery HighAir-stable, slow-release capabilitySuzuki-Miyaura coupling with unstable boronic acids
Pyridine OrganotrifluoroborateHighCrystalline, stable solidsSuzuki-Miyaura and other cross-coupling reactions

Experimental Protocols for Stability Assessment

To evaluate the stability of substituted pyridine boronic acids in your research, the following experimental workflows can be employed.

General Workflow for Comparative Stability Studies

StabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Select Pyridine Boronic Acids and Derivatives B Prepare Stock Solutions in a Suitable Solvent (e.g., Dioxane, DMSO) A->B C Aliquot Stock Solutions into Vials B->C D Add Aqueous Buffer of Desired pH C->D E Incubate at a Controlled Temperature D->E F Withdraw Aliquots at Defined Time Points E->F G Quench the Reaction (if necessary) F->G H Analyze by HPLC or ¹H NMR G->H I Quantify Remaining Boronic Acid and Formation of Byproducts H->I

Caption: General workflow for assessing the stability of pyridine boronic acids.

Protocol 1: pH-Dependent Stability Study by HPLC

This protocol allows for the quantitative determination of the degradation rate of a pyridine boronic acid at different pH values.

Materials:

  • Substituted pyridine boronic acid of interest

  • HPLC grade acetonitrile and water

  • Buffer solutions of various pH (e.g., pH 4, 7, 10)

  • Internal standard (e.g., a stable aromatic compound that does not react under the experimental conditions)

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the pyridine boronic acid (e.g., 10 mM) in a suitable organic solvent (e.g., acetonitrile or dioxane).

    • Prepare a stock solution of the internal standard in the same solvent.

  • Reaction Setup:

    • In separate HPLC vials, add a known volume of the appropriate buffer solution.

    • To each vial, add a known volume of the internal standard stock solution.

    • Initiate the degradation by adding a known volume of the pyridine boronic acid stock solution to each vial at time t=0.

    • Incubate the vials at a constant temperature (e.g., 25 °C or 50 °C).

  • HPLC Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot from each vial directly into the HPLC system.

    • Monitor the disappearance of the pyridine boronic acid peak and the appearance of the degradation product (e.g., the corresponding pyridine) peak relative to the internal standard.

  • Data Analysis:

    • Calculate the concentration of the remaining pyridine boronic acid at each time point by comparing its peak area to that of the internal standard.

    • Plot the concentration of the pyridine boronic acid versus time for each pH value to determine the degradation kinetics.

Protocol 2: ¹H NMR Monitoring of Stability

This method provides a qualitative and semi-quantitative assessment of stability by directly observing the changes in the proton NMR spectrum over time.

Materials:

  • Substituted pyridine boronic acid

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the pyridine boronic acid in the chosen deuterated solvent directly in an NMR tube.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum at time t=0.

    • Store the NMR tube under controlled conditions (e.g., at room temperature).

    • Acquire subsequent ¹H NMR spectra at regular intervals.

  • Data Interpretation:

    • Monitor the decrease in the intensity of the signals corresponding to the pyridine boronic acid and the emergence of new signals corresponding to the degradation product(s).

    • By integrating the relevant peaks, a semi-quantitative measure of the degradation can be obtained.

Conclusion

The stability of substituted pyridine boronic acids is a multifaceted issue that is critically dependent on the substitution pattern on the pyridine ring. While 3- and 4-pyridylboronic acids are generally stable and reliable reagents, their 2-substituted isomers are notoriously unstable, primarily due to rapid protodeboronation via a unique zwitterionic intermediate. Understanding the mechanisms of degradation and employing effective stabilization strategies, such as conversion to robust boronate esters like MIDA boronates, are paramount for the successful application of these valuable synthetic building blocks. The experimental protocols provided in this guide offer a framework for systematically evaluating the stability of pyridine boronic acids, enabling researchers to make informed decisions in their synthetic endeavors.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Methyl-6-methoxypyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. In the synthesis of complex molecules, intermediates such as 2-Methyl-6-methoxypyridine-3-boronic acid are pivotal. Their purity directly impacts the yield, impurity profile, and ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of synthesized this compound, grounded in practical, field-proven insights.

The Synthetic Landscape and Anticipated Impurities

A robust purity assessment begins with an understanding of the synthetic route, as this informs the likely impurity profile. While numerous methods exist for the synthesis of pyridine boronic acids, a common and effective approach involves the metal-halogen exchange of a corresponding halopyridine followed by borylation.[1] For this compound, a plausible precursor is 3-bromo-2-methyl-6-methoxypyridine.

A Probable Synthetic Pathway:

Precursor 3-bromo-2-methyl-6-methoxypyridine Intermediate 3-lithiated pyridine intermediate Precursor->Intermediate n-BuLi or Mg Product This compound Intermediate->Product 1. B(OR)₃ 2. Aqueous workup BorateEster Trialkyl borate BorateEster->Product

Figure 1: A plausible synthetic route to this compound.

This synthetic approach, while effective, can introduce several classes of impurities that must be diligently monitored:

  • Process-Related Impurities:

    • Unreacted Starting Material: Residual 3-bromo-2-methyl-6-methoxypyridine.

    • Protodeboronated Product: The cleavage of the C-B bond, replacing it with a C-H bond, results in the formation of 2-methyl-6-methoxypyridine. This is a particularly common side reaction for pyridine boronic acids.[2]

    • Homocoupling Products: The coupling of two pyridine moieties can occur, leading to dimeric byproducts.

  • Product-Related Impurities:

    • Boroxine: Boronic acids are prone to dehydration, forming a cyclic trimeric anhydride known as a boroxine.[2] This is often in equilibrium with the monomeric boronic acid form.

    • Pinacol Ester: If a pinacol boronate ester is used in the synthesis or as a stable precursor, residual amounts may remain in the final product.

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as inorganic salts from the workup, can also be present.

A Comparative Analysis of Purity Assessment Methodologies

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture. Below, we compare the most effective methods for analyzing this compound.

Analytical TechniquePrincipleStrengthsWeaknessesBest For
High-Performance Liquid Chromatography (HPLC) Separation based on polarityHigh sensitivity and resolution for separating structurally similar impurities. Excellent for quantifying low-level impurities.Requires a reference standard for accurate quantification. On-column degradation can be an issue for some boronic acids.Quantifying known and unknown impurities, especially at trace levels.
¹H Nuclear Magnetic Resonance (NMR) Provides structural information based on the chemical environment of hydrogen atomsExcellent for structural confirmation and identification of impurities with unique proton signals. Can provide quantitative information with an internal standard (qNMR).Signal overlap can complicate analysis. Less sensitive than HPLC for trace impurities.Confirming the identity of the main component and identifying major impurities.
¹¹B Nuclear Magnetic Resonance (NMR) Directly probes the boron atomProvides a distinct signal for boronic acids and their derivatives (e.g., boroxines), confirming the presence of the desired functional group.Broad signals can sometimes make precise quantification challenging. Less informative for non-boron containing impurities.Differentiating between the boronic acid and its boroxine anhydride.
Quantitative NMR (qNMR) Absolute quantification against a certified internal standardA primary analytical method that does not require a reference standard of the analyte.[3] Highly accurate and precise.Lower sensitivity than HPLC. Requires careful experimental setup and a suitable internal standard.Accurately determining the absolute purity (assay) of the bulk material.
Karl Fischer Titration Titrimetric method specific for water contentThe gold standard for accurate water determination.[4] Crucial as water content can affect the equilibrium between the boronic acid and its boroxine.Does not provide information on other impurities. Some boronic acids can interfere with the reagent.[5]Quantifying the water content, which is essential for an accurate overall purity assessment.
Elemental Analysis Measures the percentage of C, H, N, and other elementsProvides information on the elemental composition, which can help confirm the empirical formula.Does not distinguish between isomers or impurities with the same elemental composition. Not suitable for detecting minor impurities.Verifying the elemental composition of the bulk material.

In-Depth Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high sensitivity and resolving power.

Experimental Workflow:

SamplePrep Sample Preparation (~1 mg/mL in ACN/H₂O) Injection HPLC Injection SamplePrep->Injection Separation C18 Reverse-Phase Column Gradient Elution Injection->Separation Detection UV Detection (e.g., 220 nm & 270 nm) Separation->Detection DataAnalysis Data Analysis (Peak Integration, % Area) Detection->DataAnalysis SamplePrep Sample Preparation (~10 mg in 0.7 mL DMSO-d₆) Acquisition ¹H NMR Acquisition (≥400 MHz) SamplePrep->Acquisition Processing Data Processing (Phasing, Baseline Correction) Acquisition->Processing Analysis Signal Integration & Chemical Shift Analysis Processing->Analysis SamplePrep Accurate Weighing of Sample Titration Introduction into KF Titrator SamplePrep->Titration Detection Bipotentiometric Endpoint Detection Titration->Detection Calculation Water Content Calculation Detection->Calculation

References

A Comparative Guide to the Synthetic Validation of 2-Methyl-6-methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. 2-Methyl-6-methoxypyridine-3-boronic acid, a valuable intermediate in the synthesis of various pharmaceutically active compounds, presents a synthetic challenge that warrants a careful evaluation of potential routes. This guide provides an in-depth, objective comparison of the two most plausible synthetic strategies for this compound: Halogen-Metal Exchange and Directed ortho-Metalation (DoM). The discussion is grounded in established chemical principles and supported by analogous experimental data from the literature to provide a clear, scientifically rigorous comparison.

Introduction to this compound

This compound is a substituted pyridinylboronic acid. The boronic acid functional group makes it an ideal coupling partner in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation in medicinal chemistry. Its utility lies in the ability to introduce the 2-methyl-6-methoxypyridine moiety into a wide range of molecular scaffolds, enabling the exploration of novel chemical space in drug discovery programs.

Synthetic Strategy Overview

Two primary retrosynthetic disconnections lead to viable synthetic pathways for this compound:

  • Route 1: Halogen-Metal Exchange: This classic and robust method involves the conversion of a halogenated precursor, specifically 3-bromo-2-methyl-6-methoxypyridine, into an organometallic intermediate, which is then trapped with a boron electrophile.

  • Route 2: Directed ortho-Metalation (DoM): This strategy leverages the directing ability of the methoxy group on the pyridine ring to facilitate deprotonation at the adjacent C3 position, followed by borylation.

The following sections will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these two routes.

Route 1: Halogen-Metal Exchange

The halogen-metal exchange is a well-established and widely utilized method for the preparation of aryl and heteroaryl boronic acids.[1][2] The reaction proceeds via the exchange of a halogen atom (typically bromine or iodine) with a metal, most commonly lithium or magnesium, to form a highly reactive organometallic species. This intermediate is then quenched with a trialkyl borate ester to generate the boronic acid after acidic workup.

Mechanistic Rationale

The driving force for the halogen-metal exchange is the formation of a more stable organometallic species. In the case of 3-bromo-2-methyl-6-methoxypyridine, treatment with an organolithium reagent, such as n-butyllithium, results in the formation of the 3-lithiated pyridine and the corresponding alkyl halide. The subsequent reaction with a trialkyl borate, like trimethyl borate, proceeds through a borate complex which, upon acidic hydrolysis, yields the desired boronic acid.

Experimental Protocol: Halogen-Metal Exchange

The following protocol is a validated adaptation from the synthesis of a structurally similar compound, 2-methoxypyridine-3-boronic acid.[3]

Materials:

  • 3-Bromo-2-methyl-6-methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M in hexanes)

  • Trimethyl borate

  • 2 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-bromo-2-methyl-6-methoxypyridine (1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add trimethyl borate (1.2 equiv) dropwise, again ensuring the temperature remains below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the mixture to 0 °C and quench by the slow addition of 2 M HCl until the pH is acidic (pH ~2-3).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by recrystallization or column chromatography to afford this compound.

Workflow Diagram: Halogen-Metal Exchange

G A 3-Bromo-2-methyl-6-methoxypyridine in THF B Cool to -78 °C A->B C Add n-BuLi B->C D Lithiation (1 hr) C->D E Add Trimethyl borate D->E F Warm to RT, stir overnight E->F G Acidic Workup (HCl) F->G H Extraction (EtOAc) G->H I Purification H->I J This compound I->J

Caption: Workflow for the synthesis of this compound via Halogen-Metal Exchange.

Route 2: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings.[4][5] This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The methoxy group is a moderately strong DMG.

Mechanistic Rationale

In the proposed DoM synthesis of this compound, the starting material is 2-methyl-6-methoxypyridine. The methoxy group at the 6-position is expected to direct a strong, sterically hindered base, such as lithium diisopropylamide (LDA), to deprotonate the C3 position. The resulting lithiated intermediate is then trapped with a borate ester, followed by hydrolysis to yield the final product.

However, a critical consideration for this route is the potential for competing reaction pathways. The nitrogen atom in the pyridine ring can also act as a directing group, and lithiation of 2-substituted pyridines can be complex.[6] Some studies on 2-methoxypyridine have shown that lithiation can occur at the C6 position, which in our target molecule is already substituted with a methyl group.[3] Therefore, the regioselectivity of the DoM approach for this specific substrate may be a concern and would require careful optimization.

Experimental Protocol: Directed ortho-Metalation

The following protocol is a proposed route based on general procedures for the DoM of substituted pyridines.

Materials:

  • 2-Methyl-6-methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (2.5 M in hexanes)

  • Trimethyl borate

  • 2 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add diisopropylamine (1.2 equiv) and anhydrous THF.

  • Cool the solution to -78 °C and add n-butyllithium (1.1 equiv) dropwise to generate LDA in situ. Stir for 30 minutes.

  • Add a solution of 2-methyl-6-methoxypyridine (1.0 equiv) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Add trimethyl borate (1.2 equiv) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Perform an acidic workup, extraction, and purification as described in the Halogen-Metal Exchange protocol.

Workflow Diagram: Directed ortho-Metalation

G A 2-Methyl-6-methoxypyridine in THF C Add substrate to LDA at -78 °C A->C B Generate LDA in situ B->C D Deprotonation (2-3 hrs) C->D E Add Trimethyl borate D->E F Warm to RT, stir overnight E->F G Acidic Workup (HCl) F->G H Extraction (EtOAc) G->H I Purification H->I J This compound I->J

References

A Senior Application Scientist's Guide to Benchmarking 2-Methyl-6-methoxypyridine-3-boronic acid in Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the contemporary researcher in drug discovery and development, the synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of innovation. Among these, substituted pyridines are of paramount importance, featuring in a vast array of bioactive molecules. The Suzuki-Miyaura cross-coupling reaction stands as a principal method for the construction of C-C bonds, and the choice of the organoboron reagent is a critical parameter for success. This guide provides an in-depth technical comparison of 2-Methyl-6-methoxypyridine-3-boronic acid against other classes of organoboron reagents, offering insights into its reactivity, stability, and optimal applications.

The Strategic Importance of Substituted Pyridine Boronic Acids

The pyridine moiety is a ubiquitous structural motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's biological activity and physical properties. Organoboron reagents, particularly boronic acids and their derivatives, are indispensable tools for the regioselective installation of substituted pyridine rings onto other (hetero)aromatic systems.

This compound is a valuable building block that offers a unique combination of steric and electronic properties. The methyl and methoxy groups at the 2- and 6-positions influence the reactivity of the boronic acid at the 3-position and provide handles for further synthetic transformations.

Understanding the Reactivity Profile of this compound

The performance of a pyridine boronic acid in a Suzuki-Miyaura coupling is dictated by a confluence of factors, including the position of the boronic acid group, the nature of other substituents on the pyridine ring, and the overall stability of the reagent.

Generally, 3- and 4-pyridylboronic acids exhibit greater stability and reactivity compared to their 2-pyridyl counterparts.[1] This is often attributed to the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid group can lead to catalyst inhibition and a higher propensity for protodeboronation, an undesired side reaction that results in the loss of the boronic acid moiety.[1]

This compound, having the boronic acid at the 3-position, is expected to be a competent coupling partner. The electron-donating methoxy group and the methyl group can influence the nucleophilicity of the pyridine ring and, consequently, its reactivity in the transmetalation step of the catalytic cycle. Computational studies on the related 2-methoxypyridine-3-boronic acid suggest that the energetics of the Suzuki-Miyaura reaction are influenced by the electronic nature of the substituents.[2]

Benchmarking Against Alternative Organoboron Reagents

While this compound is a useful reagent, its performance should be benchmarked against other available organoboron compounds to make an informed decision for a specific synthetic challenge.

Comparison with Other Substituted Pyridylboronic Acids
Reagent ClassKey CharacteristicsExpected Performance Relative to this compound
2-Halopyridine-3-boronic acids Electron-withdrawing halogen may enhance reactivity in some cases but can also influence catalyst coordination.Potentially higher reactivity in specific contexts, but may require different catalyst/ligand systems for optimal performance.[1]
Unsubstituted 3-Pyridylboronic acid Lacks the steric bulk and electron-donating character of the methyl and methoxy groups.May exhibit different reactivity profiles; the substituents on the target molecule provide specific advantages in terms of solubility and potential for further functionalization.
2-Pyridylboronic acids Prone to the "2-pyridyl problem," leading to lower stability and potentially lower yields.Generally expected to be less stable and may result in lower and less reproducible yields.
The Advantage of Boronic Acid Surrogates: MIDA Boronates and Pinacol Esters

A significant challenge with many boronic acids, including some pyridyl derivatives, is their limited benchtop stability.[4] This can lead to difficulties in purification, storage, and achieving reproducible reaction outcomes. To address this, more stable boronic acid surrogates have been developed, with N-methyliminodiacetic acid (MIDA) boronates and pinacol esters being prominent examples.[4][5]

G cluster_0 Reagent Stability & Handling cluster_1 Suzuki-Miyaura Coupling Boronic_Acid 2-Methyl-6-methoxypyridine -3-boronic acid Reaction Pd-Catalyzed Cross-Coupling Boronic_Acid->Reaction Direct Use (Potentially Lower Stability) MIDA_Boronate MIDA Boronate (Stable Surrogate) MIDA_Boronate->Reaction Slow Release of Boronic Acid Pinacol_Ester Pinacol Ester (Stable Surrogate) Pinacol_Ester->Reaction Requires Hydrolysis to Active Species

Reagent TypeStability & HandlingReactivity in CouplingPurification
Boronic Acid Often less stable, can be sensitive to air and moisture, potentially leading to decomposition over time.[4]Generally more reactive as it is the active species in the catalytic cycle.Can be challenging due to potential for decomposition on silica gel.
MIDA Boronate Crystalline, free-flowing solids that are stable to air, moisture, and chromatography.[4][5]Slower, controlled release of the boronic acid under reaction conditions, which can be advantageous for unstable boronic acids.[4]Compatible with standard silica gel chromatography.[5]
Pinacol Ester Generally more stable than the corresponding boronic acid and can be purified by chromatography.Often requires hydrolysis to the boronic acid for efficient transmetalation, which can sometimes lead to slower reactions.[6]Generally straightforward.

Experimental Protocols

The following provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction. It is crucial to note that optimization of the catalyst, ligand, base, and solvent system is often necessary for achieving the highest yields with specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling

G start Start reagents Combine Aryl Halide, Boronic Acid, Base, & Catalyst/Ligand start->reagents inert Establish Inert Atmosphere (e.g., Argon) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Monitor Progress) solvent->heat workup Work-up: Cool, Dilute, Wash heat->workup purify Purify by Column Chromatography workup->purify end End purify->end

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, base, and palladium catalyst (and ligand, if separate).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Conclusion and Future Perspectives

This compound is a valuable and effective reagent for the synthesis of functionalized biaryl and heteroaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its substitution pattern offers both steric and electronic features that can be strategically employed in medicinal chemistry and materials science.

However, for applications requiring high stability, ease of handling, and chromatographic compatibility, researchers should consider the use of more robust boronic acid surrogates such as MIDA boronates or pinacol esters. The choice of the optimal organoboron reagent will ultimately depend on the specific synthetic target, the scale of the reaction, and the desired purity of the final product. As the field of cross-coupling continues to evolve, the development of new and more efficient organoboron reagents will undoubtedly expand the synthetic chemist's toolbox for the construction of complex molecular architectures.

References

A Senior Application Scientist's Guide to 2-Methyl-6-methoxypyridine-3-boronic acid: A Comparative Analysis for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the selection of building blocks for novel therapeutics is a critical decision that profoundly impacts the efficiency of synthesis and the ultimate success of a drug discovery program. Among the vast arsenal of reagents for constructing complex molecular architectures, heteroaryl boronic acids stand out for their versatility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of 2-Methyl-6-methoxypyridine-3-boronic acid, a key reagent for introducing a substituted pyridinyl moiety, with its close structural analog, 2-methoxypyridine-3-boronic acid. By examining the subtle yet significant influence of the C2-methyl group, we will provide a framework for rational reagent selection supported by experimental insights and protocols.

Introduction: The Strategic Value of Substituted Pyridine Boronic Acids in Medicinal Chemistry

The pyridine scaffold is a privileged motif in a multitude of clinically approved drugs due to its ability to engage in hydrogen bonding and other key interactions within biological targets. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl and heteroaryl compounds, which are prevalent in many kinase inhibitors and other targeted therapies.[1][2] this compound offers a unique combination of a nucleophilic pyridine core, a handle for further functionalization via the boronic acid group, and the electronic and steric influence of both a methoxy and a methyl substituent. These features make it a valuable tool for fine-tuning the structure-activity relationship (SAR) of lead compounds.[3]

Performance Comparison: this compound vs. 2-Methoxypyridine-3-boronic acid

While direct head-to-head comparative studies for this compound are not extensively documented in peer-reviewed literature, we can extrapolate its performance based on established principles of organic chemistry and data from structurally related analogs. The primary differentiator is the presence of the C2-methyl group, which imparts distinct steric and electronic effects.

Table 1: Comparative Profile of this compound and 2-Methoxypyridine-3-boronic acid

FeatureThis compound2-Methoxypyridine-3-boronic acidRationale for Comparison
Molecular Weight 166.97 g/mol [4]152.94 g/mol [5]The addition of a methyl group increases the molecular weight, which can be a factor in fragment-based drug design.
Predicted Reactivity in Suzuki-Miyaura Coupling Potentially lower yields or requiring more forcing conditions compared to the non-methylated analog due to steric hindrance.Generally good reactivity, serving as a reliable coupling partner.[5]The C2-methyl group can sterically hinder the approach of the palladium catalyst to the C3-boronic acid, potentially slowing down the transmetalation step of the catalytic cycle.
Stability Generally stable solid.[4]White to off-white crystalline solid, should be stored under an inert atmosphere and protected from moisture.Pyridine boronic acids can be susceptible to protodeboronation, especially under harsh basic conditions. The steric bulk of the methyl group may offer some protection against this decomposition pathway.
Solubility Expected to have slightly better solubility in organic solvents.Sparingly soluble in water.The methyl group increases the lipophilicity of the molecule.
Key Applications Synthesis of highly substituted biaryl and heteroaryl compounds, particularly kinase inhibitors where fine-tuning of steric interactions is crucial.A versatile building block for introducing the 2-methoxypyridinyl moiety in a wide range of pharmaceutical intermediates.[5]The choice between the two often depends on the specific SAR requirements of the target molecule.

Causality Behind Experimental Choices: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its success with heteroaryl boronic acids, particularly those with substitution patterns near the reaction center, is highly dependent on the careful selection of reaction parameters.

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. Understanding this cycle is crucial for troubleshooting and optimizing reactions.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Experimental_Workflow A Substrate Selection (Aryl Halide & Boronic Acid) B Catalyst & Ligand Screening A->B C Base & Solvent Optimization B->C D Temperature & Time Study C->D E Reaction Work-up & Purification D->E F Product Characterization (NMR, MS) E->F G Yield Calculation & Analysis F->G

References

Safety Operating Guide

Navigating the Disposal of 2-Methyl-6-methoxypyridine-3-boronic acid: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the Suzuki-Miyaura coupling stands as a cornerstone of synthetic chemistry. Central to this reaction are boronic acids, a class of compounds whose utility is matched by the need for careful handling and disposal. This guide provides a comprehensive, procedural framework for the safe disposal of 2-Methyl-6-methoxypyridine-3-boronic acid, moving beyond mere compliance to foster a culture of intrinsic safety and environmental stewardship within the laboratory.

Foundational Safety: Understanding the Hazard Profile

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. This compound is not a benign reagent. Its primary hazards, as identified in its Safety Data Sheet (SDS), include causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] However, a deeper look into the chemistry of boronic acids reveals a more subtle, yet significant, concern.

Recent studies have identified some boronic acids and their derivatives as a "novel class of bacterial mutagen."[3][4] This mutagenicity is not thought to arise from direct covalent binding to DNA, but rather from the oxygen-mediated oxidation of the boronic acid, which can generate organic radicals.[2][3][5] These highly reactive species can then lead to DNA damage. This insight transforms our perception of boronic acid waste from a simple irritant to a potential genotoxic impurity (GTI), demanding a more rigorous approach to its management and disposal.[3][6]

Immediate Safety Precautions

All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate the risk of inhaling the fine powder. The following Personal Protective Equipment (PPE) is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles causing serious eye irritation.[1]
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.Provides a robust barrier against skin contact, which can cause irritation.[1][6]
Body Protection A fully fastened lab coat.Prevents contamination of personal clothing and minimizes skin exposure.[6]
Respiratory A NIOSH-approved respirator is recommended if dust may be generated outside a fume hood.Protects against the inhalation of fine particles that can cause respiratory tract irritation.[1]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[1][6] Under no circumstances should it be disposed of in regular trash or down the drain without neutralization and explicit permission from your institution's Environmental Health and Safety (EHS) department.[3]

Step 1: Waste Segregation and Collection

The first critical step is meticulous segregation. Boronic acid waste should never be mixed with other waste streams unless compatibility is confirmed and permitted by your institution's EHS department.[3]

  • Solid Waste: Collect unreacted this compound, contaminated weigh boats, and filter papers in a dedicated, sealable, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the boronic acid should be collected in a separate, leak-proof container. The solvent system and approximate concentration must be clearly indicated on the label.

  • Contaminated Sharps: Needles, syringes, or glass pipettes used to transfer boronic acid solutions must be disposed of in a designated sharps container for hazardous chemical waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and bench paper should be collected in a designated hazardous waste bag.

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., irritant).[6]

Step 2: Decontamination of Glassware and Equipment

Proper decontamination of laboratory equipment is essential to prevent cross-contamination and ensure safety.

  • Initial Rinse: Rinse the glassware or equipment with a suitable organic solvent (e.g., ethanol or isopropanol) to remove the bulk of the residual boronic acid. This rinsate must be collected as liquid hazardous waste.

  • Basic Wash: A key step in decontaminating boronic acid-contaminated glassware is a basic wash. Boronic acids are Lewis acids and react with bases to form boronate salts.[2] These salts are generally more water-soluble, facilitating their removal. Prepare a dilute solution of a mild base, such as sodium bicarbonate or sodium carbonate, and wash the glassware thoroughly. This basic rinsate should also be collected as hazardous waste.

  • Final Rinse: Perform a final rinse with deionized water, followed by a wash with a laboratory detergent. This final rinse water should also be collected as hazardous waste.[6]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Step 3: Managing Spills

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Secure: If the spill is large or outside of a fume hood, evacuate the immediate area and restrict access.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Containment: For a solid spill, carefully sweep up the material and place it into a labeled hazardous waste container.[1] Avoid creating dust. For a liquid spill, cover it with an inert absorbent material like vermiculite or sand.

  • Collection: Carefully scoop the absorbent material into a hazardous waste container.

  • Decontamination: Clean the spill area using the decontamination procedure outlined in Step 2. All cleaning materials must be disposed of as hazardous waste.

Step 4: Long-Term Storage and Final Disposal

Sealed and labeled hazardous waste containers should be stored in a designated and secure satellite accumulation area. This area must be well-ventilated and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]

Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Professional disposal, typically via high-temperature incineration, is the standard and required method.

The Logic of Disposal: A Visual Guide

To clarify the decision-making process for handling and disposing of this compound, the following workflow diagram is provided.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_type Identify Waste Type cluster_procedures Disposal & Decontamination Procedures cluster_final Final Steps start Start: Need to dispose of This compound ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work inside a Chemical Fume Hood ppe->fume_hood waste_type What is the form of the waste? fume_hood->waste_type solid Solid Compound or Contaminated Solids waste_type->solid Solid liquid Liquid Solution waste_type->liquid Liquid glassware Contaminated Glassware or Equipment waste_type->glassware Glassware collect_solid Collect in a labeled 'Hazardous Solid Waste' container. solid->collect_solid collect_liquid Collect in a labeled 'Hazardous Liquid Waste' container. (Note solvent & conc.) liquid->collect_liquid decon Decontamination Protocol: 1. Solvent Rinse (Collect Waste) 2. Basic Wash (Collect Waste) 3. Final Rinse (Collect Waste) glassware->decon store Store sealed container in designated Satellite Accumulation Area collect_solid->store collect_liquid->store decon->store ehs_pickup Arrange for pickup by EHS or licensed waste disposal contractor. store->ehs_pickup end End of Process ehs_pickup->end

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of chemical reagents like this compound is a non-negotiable aspect of modern chemical research. By understanding the full spectrum of its hazards, including its potential as a mutagen, and adhering to a rigorous, well-documented disposal protocol, we not only ensure the safety of laboratory personnel but also uphold our commitment to environmental protection. This guide serves as a foundational document to be integrated into your laboratory's specific Chemical Hygiene Plan, fostering a proactive and informed approach to chemical safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.